2,4-Dimethoxypentane
Description
BenchChem offers high-quality 2,4-Dimethoxypentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxypentane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
41021-50-5 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2,4-dimethoxypentane |
InChI |
InChI=1S/C7H16O2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3 |
InChI Key |
FIIWNFXKLFDYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 2,4-dimethoxypentane, a diether of significant interest in various chemical applications. The document outlines the theoretical basis for its synthesis, detailed experimental protocols, and the expected analytical data for the final product.
Introduction and Strategic Approach
2,4-Dimethoxypentane can be efficiently synthesized through the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide. For the preparation of 2,4-dimethoxypentane, the most logical starting material is 2,4-pentanediol (B147393). The synthesis proceeds in two key steps:
-
Deprotonation: The diol is treated with a strong base to form the corresponding dialkoxide.
-
Nucleophilic Substitution: The dialkoxide then acts as a nucleophile, reacting with a methylating agent in an SN2 reaction to form the desired diether.
This strategy is favored due to the ready availability of the starting diol and the high efficiency of the Williamson ether synthesis for forming ether linkages with primary alkyl halides.
Synthesis of 2,4-Pentanediol (Precursor)
While 2,4-pentanediol is commercially available, it can also be synthesized in the laboratory. A common method is the catalytic hydrogenation of acetylacetone (B45752) (2,4-pentanedione).
Experimental Protocol: Hydrogenation of Acetylacetone
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Acetylacetone | C₅H₈O₂ | 100.12 |
| Raney Nickel | - | - |
| Hydrogen Gas | H₂ | 2.02 |
| Ethanol (B145695) (solvent) | C₂H₅OH | 46.07 |
Procedure:
-
In a high-pressure autoclave, a solution of acetylacetone in ethanol is prepared.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is heated and pressurized with hydrogen gas. The specific temperature and pressure may vary, but typical conditions range from 50-150 °C and 50-100 atm.
-
The reaction is allowed to proceed with vigorous stirring until the theoretical amount of hydrogen has been consumed.
-
After cooling and venting the autoclave, the catalyst is carefully filtered off.
-
The ethanol is removed under reduced pressure to yield crude 2,4-pentanediol.
-
The product can be purified by distillation under reduced pressure.
Synthesis of 2,4-Dimethoxypentane
The core of this guide focuses on the methylation of 2,4-pentanediol to yield 2,4-dimethoxypentane.
Signaling Pathway for Williamson Ether Synthesis
An In-depth Technical Guide to 2,4-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a concise technical overview of 2,4-dimethoxypentane, including its chemical identifiers and fundamental properties. Due to the limited availability of detailed experimental data in the public domain, this guide summarizes the existing information and notes the absence of extensive research on this compound.
Chemical Identity and Properties
2,4-Dimethoxypentane is an organic compound classified as a diether. Its structure consists of a pentane (B18724) backbone with two methoxy (B1213986) groups attached to the second and fourth carbon atoms.
Table 1: Chemical Identifiers and Physical Properties of 2,4-Dimethoxypentane
| Identifier | Value | Reference |
| IUPAC Name | 2,4-dimethoxypentane | [1] |
| CAS Number | 41021-50-5 | [1][2] |
| Molecular Formula | C7H16O2 | [1][2] |
| Molecular Weight | 132.20 g/mol | [1] |
| Canonical SMILES | CC(CC(C)OC)OC | [1][2] |
| InChI Key | FIIWNFXKLFDYNT-UHFFFAOYSA-N | [1][2] |
| Topological Polar Surface Area | 18.5 Ų | [1] |
| Complexity | 55.9 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Experimental Protocols
References
An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of 2,4-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of 2,4-dimethoxypentane. Due to the presence of two chiral centers, this compound exhibits interesting stereoisomeric properties, resulting in a pair of enantiomers and a meso compound. This document outlines the structural features, stereoisomeric forms, and potential synthetic pathways. While specific experimental data for the individual stereoisomers are limited in publicly accessible literature, this guide provides a foundational understanding based on established stereochemical principles and analogous compounds.
Molecular Structure of 2,4-Dimethoxypentane
2,4-Dimethoxypentane is an organic compound with the chemical formula C7H16O2.[1] Its structure consists of a five-carbon pentane (B18724) backbone with two methoxy (B1213986) groups (-OCH3) substituted at the second and fourth carbon atoms.
Key Structural Features:
-
Molecular Formula: C7H16O2[1]
-
IUPAC Name: 2,4-dimethoxypentane[1]
-
Molar Mass: 132.20 g/mol [1]
-
Chiral Centers: The carbon atoms at positions 2 and 4 (C2 and C4) are chiral centers, as each is bonded to four different groups: a hydrogen atom, a methyl group, a methoxy group, and a -CH2CH(OCH3)CH3 or -CH(OCH3)CH2CH3 group, respectively.
The presence of two chiral centers gives rise to a maximum of 2^n = 2^2 = 4 possible stereoisomers. However, due to the symmetry of the molecule, where the substituents on C2 and C4 are identical, a meso compound exists, reducing the total number of unique stereoisomers to three.
Stereoisomers of 2,4-Dimethoxypentane
2,4-Dimethoxypentane has three stereoisomers: a pair of enantiomers and a meso compound. This is analogous to the stereoisomerism observed in its precursor, 2,4-pentanediol (B147393).
-
(2R,4R)-2,4-Dimethoxypentane: One of the chiral enantiomers.
-
(2S,4S)-2,4-Dimethoxypentane: The other chiral enantiomer, which is the non-superimposable mirror image of the (2R,4R) isomer.
-
meso-2,4-Dimethoxypentane (or (2R,4S)-2,4-Dimethoxypentane): An achiral diastereomer. This molecule has a plane of symmetry and is superimposable on its mirror image. The (2R,4S) and (2S,4R) configurations are identical.
The relationship between these stereoisomers can be visualized as follows:
Quantitative Data
| Property | Value |
| Molecular Formula | C7H16O2 |
| Molar Mass | 132.20 g/mol |
| CAS Number | 41021-50-5 |
Data sourced from PubChem CID 23271011.[1]
It is expected that the enantiomers, (2R,4R) and (2S,4S), would have identical physical properties (e.g., boiling point, density) but would rotate plane-polarized light in equal but opposite directions. The meso diastereomer would have different physical properties from the enantiomeric pair and would be optically inactive.
Experimental Protocols
Synthesis of 2,4-Dimethoxypentane
A common and effective method for the synthesis of ethers from alcohols is the Williamson ether synthesis. This protocol outlines the synthesis of 2,4-dimethoxypentane from its corresponding diol, 2,4-pentanediol. As 2,4-pentanediol is commercially available in its stereoisomeric forms ((2R,4R), (2S,4S), and meso), this allows for the stereospecific synthesis of the corresponding 2,4-dimethoxypentane stereoisomers.
Reaction: 2,4-pentanediol + 2 CH3I (in the presence of a strong base) -> 2,4-dimethoxypentane + 2 NaI + 2 H2O
Materials:
-
2,4-pentanediol (specific stereoisomer as required)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,4-pentanediol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to ensure the complete formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-dimethoxypentane by fractional distillation.
Characterization
The synthesized stereoisomers can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the molecular structure. The diastereomers (enantiomeric pair vs. meso) should exhibit distinct NMR spectra due to the different chemical environments of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Polarimetry: To measure the optical rotation of the chiral enantiomers. The (2R,4R) and (2S,4S) isomers should show equal and opposite optical rotations, while the meso isomer will have an optical rotation of zero.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and analyze the stereoisomers, confirming the enantiomeric and diastereomeric purity of the synthesized products.
Conclusion
2,4-Dimethoxypentane is a structurally interesting molecule with three distinct stereoisomers due to the presence of two chiral centers and molecular symmetry. Understanding the stereochemical properties of this compound is crucial for its potential applications in areas such as asymmetric synthesis and as a chiral solvent or building block in drug development. While detailed experimental data on the individual stereoisomers is sparse, established synthetic methodologies, such as the Williamson ether synthesis, can be employed for their stereospecific preparation from the corresponding stereoisomers of 2,4-pentanediol. Further research is warranted to fully characterize the physical and chemical properties of each stereoisomer and to explore their potential applications.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dimethoxypentane. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document focuses on a comprehensive prediction of the NMR data based on established principles of NMR spectroscopy and known chemical shift ranges for similar chemical environments, particularly those of ethers.[1][2][3] This guide also includes standardized experimental protocols for acquiring such spectra and visual diagrams to illustrate the molecular structure and logical workflow.
Predicted Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for 2,4-dimethoxypentane. These predictions are based on the analysis of its chemical structure and typical chemical shift values for protons and carbons in comparable molecular fragments.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for 2,4-Dimethoxypentane
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | ~1.15 | Doublet | ~6.0 | 6H | -CH(OCH₃)CH₃ |
| b | ~1.60 | Triplet | ~6.0 | 2H | -CH(OCH₃)CH₂ CH(OCH₃)- |
| c | ~3.30 | Singlet | - | 6H | -OCH₃ |
| d | ~3.60 | Multiplet | ~6.0 | 2H | -CH (OCH₃)CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for 2,4-Dimethoxypentane
| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 1 | ~20 | CH₃ | -CH(OCH₃)C H₃ |
| 2 | ~45 | CH₂ | -CH(OCH₃)C H₂CH(OCH₃)- |
| 3 | ~56 | CH₃ | -OC H₃ |
| 4 | ~75 | CH | -C H(OCH₃)CH₃ |
Molecular Structure and NMR Assignments
The structure of 2,4-dimethoxypentane with the predicted proton and carbon assignments is illustrated below.
Caption: Molecular structure of 2,4-dimethoxypentane with predicted NMR assignments.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 2,4-dimethoxypentane.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[4] Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. For non-polar compounds like ethers, CDCl₃ is a standard choice.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][5] Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] The final sample height in the tube should be around 4-5 cm.
-
Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
NMR Spectrometer Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).
-
Data Processing: The acquired FID is then Fourier transformed to generate the NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
Logical Workflow for NMR Data Interpretation
The process of elucidating a molecular structure from NMR data follows a logical progression. The following diagram illustrates a typical workflow.
Caption: A logical workflow for structure elucidation using NMR spectroscopy.
References
- 1. readchemistry.com [readchemistry.com]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. books.rsc.org [books.rsc.org]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 2,4-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dimethoxypentane. The content herein is based on established principles of mass spectrometry for acyclic ethers and is intended to serve as a predictive guide in the absence of a publicly available, experimentally derived mass spectrum for this specific compound.
Predicted Mass Spectrum Data
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and plausible relative abundances for 2,4-dimethoxypentane. The molecular ion is predicted to be of low abundance due to the lability of acyclic ethers upon electron ionization. The base peak is anticipated to result from a stable fragment generated through α-cleavage.
| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance (%) |
| 132 | [C₇H₁₆O₂]⁺• (Molecular Ion) | CH₃OCH(CH₃)CH₂CH(OCH₃)CH₃ | 5 |
| 117 | [M - CH₃]⁺ | [C₆H₁₃O₂]⁺ | 15 |
| 101 | [M - OCH₃]⁺ | [C₇H₁₅O]⁺ | 10 |
| 73 | [CH(CH₃)OCH₃]⁺ | [C₄H₉O]⁺ | 100 (Base Peak) |
| 59 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ | 40 |
| 45 | [CHOCH₃]⁺ | [C₂H₅O]⁺ | 60 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a standard protocol for the analysis of a volatile organic compound such as 2,4-dimethoxypentane using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
Objective: To obtain the electron ionization mass spectrum of 2,4-dimethoxypentane.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., equipped with a quadrupole or ion trap analyzer).
-
Helium (or other inert gas) as the carrier gas.
-
Capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or moderately polar column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2,4-dimethoxypentane in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/minute (constant flow).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Injection: Inject 1 µL of the prepared sample into the GC injector port.
-
Data Acquisition: Initiate data acquisition to collect the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to 2,4-dimethoxypentane.
-
Data Analysis:
-
Identify the peak corresponding to 2,4-dimethoxypentane in the TIC.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Determine the relative abundance of each ion.
-
Fragmentation Pathways
The fragmentation of 2,4-dimethoxypentane upon electron ionization is expected to be dominated by cleavages alpha to the ether oxygen atoms, a characteristic fragmentation pathway for ethers.[4][5][6] This process leads to the formation of stable oxonium ions.
Alpha-Cleavage
Alpha-cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the ether oxygen. This is the most favorable fragmentation pathway for ethers as it leads to the formation of a resonance-stabilized oxonium ion. For 2,4-dimethoxypentane, there are several possible α-cleavage pathways.
Caption: Primary α-cleavage fragmentation pathways of 2,4-dimethoxypentane.
Loss of Alkoxy and Alkyl Groups
Another common fragmentation pathway for ethers is the loss of an alkoxy or alkyl radical from the molecular ion.
Caption: Fragmentation of 2,4-dimethoxypentane via loss of radicals.
Secondary Fragmentation
The initial fragment ions can undergo further fragmentation to produce smaller, stable ions. For instance, the ion at m/z 73 can lose an ethylene (B1197577) molecule to form an ion at m/z 45.
Caption: Secondary fragmentation of the m/z 73 ion.
Summary of Logical Relationships
The overall fragmentation process can be visualized as a cascade of events starting from the molecular ion.
Caption: Logical workflow of the fragmentation of 2,4-dimethoxypentane.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4-Dimethoxypentane
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 2,4-dimethoxypentane. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on characteristic group frequencies. It also includes a detailed, generalized experimental protocol for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as 2,4-dimethoxypentane.
Predicted Infrared Spectral Data for 2,4-Dimethoxypentane
The infrared spectrum of 2,4-dimethoxypentane is characterized by the vibrational modes of its constituent functional groups: alkane C-H bonds and ether C-O bonds. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and expected intensities.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2965 - 2950 | Strong | Asymmetric C-H Stretch | -CH₃ |
| 2935 - 2915 | Strong | Asymmetric C-H Stretch | -CH₂- |
| 2880 - 2860 | Medium | Symmetric C-H Stretch | -CH₃ |
| 2860 - 2845 | Medium | Symmetric C-H Stretch | -CH₂- |
| 1475 - 1460 | Medium | C-H Scissoring (Bending) | -CH₂- |
| 1460 - 1440 | Medium | Asymmetric C-H Bending | -CH₃ |
| 1385 - 1375 | Medium | Symmetric C-H Bending (Umbrella Mode) | -CH₃ |
| 1150 - 1085 | Strong | Asymmetric C-O-C Stretch | Dialkyl Ether |
Note: This is a predicted spectrum based on known characteristic frequencies of functional groups. The exact peak positions and intensities in an experimental spectrum may vary due to molecular conformation and intermolecular interactions.
Key Features of the Predicted Spectrum
-
C-H Stretching Region (3000-2850 cm⁻¹): This region is dominated by strong absorptions from the stretching vibrations of the various C-H bonds in the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups of the pentane (B18724) backbone and the methoxy (B1213986) groups.[1][2][3] The presence of multiple peaks in this region is expected due to the different chemical environments of the C-H bonds.
-
C-H Bending Region (1475-1375 cm⁻¹): Medium intensity bands corresponding to the bending (scissoring and rocking) vibrations of the -CH₂- and -CH₃ groups are predicted in this region.[2][3]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule as a whole.
-
C-O Stretching Region (1150-1085 cm⁻¹): The most characteristic feature for 2,4-dimethoxypentane, aside from the C-H absorptions, is the strong absorption band due to the asymmetric C-O-C stretching of the two ether linkages.[4][5][6] This is typically the most intense band in the fingerprint region for a dialkyl ether.[6]
Experimental Protocols for Infrared Spectroscopy
The following is a detailed methodology for obtaining a high-quality FTIR spectrum of a liquid sample like 2,4-dimethoxypentane using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
3.1. Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.
-
ATR Accessory: A single-reflection or multi-reflection ATR accessory with a crystal material such as zinc selenide (B1212193) (ZnSe) or diamond.
-
Sample: 2,4-Dimethoxypentane (liquid).
-
Cleaning Supplies: Reagent-grade isopropanol (B130326) or ethanol (B145695) and lint-free laboratory wipes.
3.2. Sample Preparation
For a neat liquid sample like 2,4-dimethoxypentane, sample preparation is minimal.[7]
-
Ensure the ATR crystal surface is clean and dry. Clean with a lint-free wipe soaked in isopropanol and allow the solvent to fully evaporate.
-
Place a small drop (approximately 1-2 μL) of 2,4-dimethoxypentane directly onto the center of the ATR crystal.
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal surface. Apply consistent pressure as recommended by the instrument manufacturer.
3.3. Data Acquisition
-
Background Spectrum: Before running the sample spectrum, a background spectrum must be collected. This is done with the clean, empty ATR accessory in the beam path. The background spectrum measures the instrument's response and the ambient atmosphere (e.g., CO₂ and water vapor).
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (a common setting for routine analysis)
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: A function like Happ-Genzel is commonly used.
-
-
Sample Spectrum: With the sample in place, acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.
3.4. Data Processing and Analysis
-
Baseline Correction: If the baseline of the spectrum is sloped, a baseline correction can be applied.
-
Peak Picking: Use the instrument software to identify the wavenumbers of the major absorption bands.
-
Spectral Interpretation: Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in 2,4-dimethoxypentane.
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and its IR spectrum.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]
Technical Guide: Determining the Solubility of 2,4-Dimethoxypentane in Common Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 2,4-Dimethoxypentane is a diether that sees use in various chemical applications, including as a potential solvent or reagent. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its effective use in process development, formulation, and chemical synthesis. This guide addresses the solubility of 2,4-dimethoxypentane, providing a framework for its determination. While specific quantitative solubility data for 2,4-dimethoxypentane is not extensively documented in publicly available literature, this document outlines a comprehensive experimental protocol for determining its solubility. This is supplemented by a logical workflow diagram to guide researchers in this process.
Solubility Profile of 2,4-Dimethoxypentane
An extensive search of scientific databases and chemical literature did not yield specific, quantitative solubility data for 2,4-dimethoxypentane across a range of common organic solvents. The solubility of a substance is an essential physical property, and its absence in the literature necessitates experimental determination for any application requiring this information.
Generally, based on its chemical structure (a dialkoxyalkane), 2,4-dimethoxypentane is expected to be miscible with a wide range of non-polar and polar aprotic organic solvents due to its ether linkages and hydrocarbon backbone. However, its solubility in polar protic solvents, such as water or lower alcohols, is likely to be limited.
Given the lack of specific data, the following sections provide a detailed, generalized experimental protocol for determining the solubility of a liquid compound like 2,4-dimethoxypentane.
Experimental Protocol for Solubility Determination
This section details a standard laboratory procedure for quantitatively determining the solubility of a liquid solute (e.g., 2,4-dimethoxypentane) in various organic solvents at a specified temperature.
Objective: To determine the concentration (in g/100 mL or mol/L) at which 2,4-dimethoxypentane forms a saturated solution in a given solvent at a controlled temperature.
Materials:
-
2,4-Dimethoxypentane (high purity)
-
A selection of high-purity organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)
-
Analytical balance (± 0.0001 g)
-
Calibrated positive displacement pipettes
-
Temperature-controlled shaker or incubator
-
Vials with Teflon-lined caps (B75204) (e.g., 10 mL)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)
-
Volumetric flasks and syringes
Methodology:
-
Preparation of Solvent Aliquots:
-
Accurately dispense a known volume (e.g., 5.00 mL) of the chosen organic solvent into a series of labeled vials using a calibrated pipette.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C) and allow them to thermally equilibrate.
-
-
Incremental Addition of Solute:
-
Begin by adding a small, accurately weighed or volumetrically measured amount of 2,4-dimethoxypentane to the first vial.
-
Seal the vial and place it back in the temperature-controlled shaker.
-
Agitate the mixture for a set period (e.g., 1-2 hours) to ensure thorough mixing and to allow the system to reach equilibrium.
-
Visually inspect the vial for any signs of undissolved solute (e.g., phase separation, cloudiness).
-
-
Equilibration and Observation:
-
If the initial amount of 2,4-dimethoxypentane dissolves completely, add another small, known increment to the same vial.
-
Repeat the process of sealing, shaking, and observation.
-
Continue this incremental addition until a persistent second phase or cloudiness is observed, indicating that the solution is saturated.
-
-
Preparation of Saturated Solution for Analysis:
-
To a fresh, thermally equilibrated vial containing 5.00 mL of the solvent, add an excess amount of 2,4-dimethoxypentane (an amount known to be above the estimated saturation point).
-
Seal the vial and agitate it in the temperature-controlled shaker for an extended period (e.g., 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to permit the undissolved solute to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a syringe. It is critical not to disturb the undissolved layer.
-
Accurately dilute the withdrawn sample with a known volume of the pure solvent in a volumetric flask. The dilution factor will depend on the expected concentration and the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the precise concentration of 2,4-dimethoxypentane in the aliquot.
-
-
Data Calculation:
-
Using the concentration from the analytical measurement and accounting for the dilution factor, calculate the concentration of 2,4-dimethoxypentane in the original saturated solution.
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a liquid in an organic solvent.
In-Depth Technical Guide: Physicochemical Properties of 2,4-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxypentane is a diether of interest in various fields of chemical research and development. A thorough understanding of its fundamental physicochemical properties, such as its boiling and melting points, is crucial for its application in synthesis, as a solvent, or in the development of new chemical entities. This technical guide provides a summary of the currently available data and outlines detailed experimental protocols for the determination of these key physical constants.
Data Presentation: Physical Constants of 2,4-Dimethoxypentane
| Property | Value | Source |
| Boiling Point | To Be Determined (TBD) | Experimental |
| Melting Point | To Be Determined (TBD) | Experimental |
| Molecular Formula | C7H16O2 | PubChem |
| Molecular Weight | 132.20 g/mol | PubChem |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the boiling and melting points of organic compounds such as 2,4-dimethoxypentane.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of a small sample of a liquid organic compound.
Apparatus and Materials:
-
Thiele tube or similar heating apparatus (e.g., aluminum block heater)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube (fusion tube)
-
Heating oil (e.g., mineral oil or silicone oil)
-
Sample of 2,4-dimethoxypentane
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Sample Preparation: Add a small amount of 2,4-dimethoxypentane to the fusion tube.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.
-
Heating: Gently and slowly heat the side arm of the Thiele tube to ensure uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed. Record this temperature.
-
Confirmation: For greater accuracy, the boiling point can also be recorded as the temperature at which the liquid just begins to enter the capillary tube after the heat source is removed and the apparatus is allowed to cool slowly.
Determination of Melting Point
While 2,4-dimethoxypentane is expected to be a liquid at room temperature, the following protocol is provided for the general determination of the melting point of a solid organic compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at one end)
-
Sample of the organic solid
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If necessary, finely powder the solid sample using a mortar and pestle.
-
Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
Precise Determination: For an accurate measurement, repeat the determination with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. A pure compound will have a sharp melting range of 1-2 °C.
Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic workflow for the preparation of a dialkyl ether such as 2,4-dimethoxypentane, based on the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Methodological & Application
Application Notes and Protocols for Ether Solvents in Organic Synthesis
A Note on 2,4-Dimethoxypentane: A comprehensive review of available scientific literature and chemical databases indicates a lack of specific application notes and established protocols for the use of 2,4-dimethoxypentane as a solvent in organic reactions. While its structural similarity to other ether solvents suggests potential utility, its specific performance characteristics, such as solubility, reaction compatibility, and safety profile, are not well-documented in a research context.
Below are the computed physicochemical properties for 2,4-dimethoxypentane.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2,4-dimethoxypentane | --INVALID-LINK-- |
Given the limited information on 2,4-dimethoxypentane, this document will focus on commonly used and well-characterized ether solvents that serve as the industry standard or as "green" alternatives in a variety of organic reactions. These include Tetrahydrofuran (B95107) (THF), 2-Methyltetrahydrofuran (B130290) (2-MeTHF), and Cyclopentyl Methyl Ether (CPME).
Overview of Common Ether Solvents
Ethers are a class of organic compounds widely used as solvents due to their relative inertness and ability to solvate a variety of organic and organometallic species.[1] They are particularly favored for reactions involving strong bases and nucleophiles, such as Grignard reagents and lithium aluminum hydride.[2]
Tetrahydrofuran (THF)
THF is a polar, water-miscible cyclic ether that is a versatile solvent for a broad range of organic reactions.[3] It is particularly effective in solvating cations, which makes it an excellent choice for reactions involving organometallic reagents like Grignard reagents.[4] However, THF is prone to forming explosive peroxides upon exposure to air and light, requiring careful handling and storage.[5][6]
2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF is often promoted as a more environmentally friendly alternative to THF.[7] It is derived from renewable resources such as sugars and offers several advantages over THF, including a higher boiling point, limited miscibility with water, and a lower tendency to form peroxides.[7][8][9] These properties can lead to easier work-up procedures and improved process safety.[9] 2-MeTHF is an excellent solvent for Grignard reactions and other organometallic processes.[7][10]
Cyclopentyl Methyl Ether (CPME)
CPME is another hydrophobic ether solvent that is gaining popularity as a green alternative to other ethers like THF, diethyl ether, and dioxane.[11][12] It boasts a high boiling point, low peroxide formation, and stability under both acidic and basic conditions.[13][14] Its hydrophobicity facilitates easy separation from water, simplifying extraction and purification steps.[12] CPME is suitable for a wide array of reactions, including Grignard reactions, reductions, and transition metal-catalyzed couplings.[12][13]
Physicochemical Properties of Common Ether Solvents
The following table summarizes key physical properties of THF, 2-MeTHF, and CPME for easy comparison.
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₄H₈O | C₅H₁₀O | C₆H₁₂O |
| Molecular Weight | 72.11 g/mol | 86.13 g/mol | 100.16 g/mol |
| Boiling Point | 66 °C[12] | 80.2 °C[7] | 106 °C[12][13] |
| Melting Point | -108.5 °C[12] | -136 °C[7] | < -140 °C[12] |
| Density | 0.89 g/mL[12] | 0.854 g/mL[7] | 0.86 g/mL[12] |
| Solubility in Water | Miscible[5] | 14.4 g/100 g at 23 °C[7] | 1.1 g/100 g at 23 °C[11] |
Experimental Protocols
The following protocols are for well-established reactions in which ether solvents are commonly used.
Protocol 1: Preparation of a Grignard Reagent and Subsequent Reaction with a Ketone
This protocol details the formation of a Grignard reagent (vinylmagnesium bromide) in THF and its subsequent reaction with a ketone (6-methylhept-5-en-2-one).[15] Anhydrous conditions are critical for the success of this reaction.[15]
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
6-methylhept-5-en-2-one
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
Part A: Preparation of Vinylmagnesium Bromide
-
Assemble a dry three-neck flask with a reflux condenser, dropping funnel, and an inert gas inlet.
-
Place magnesium turnings in the flask and add a single crystal of iodine. Gently heat the flask until violet iodine vapors are observed to activate the magnesium. Allow the flask to cool to room temperature under an inert atmosphere.[15]
-
Add anhydrous THF to cover the magnesium turnings.
-
Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.
-
Add a small amount of the vinyl bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by bubbling and a gentle reflux.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete reaction.
Part B: Reaction with Ketone
-
In a separate flame-dried flask under an inert atmosphere, dissolve 6-methylhept-5-en-2-one in anhydrous THF. Cool the solution to 0 °C in an ice bath.[15]
-
Slowly add the prepared vinylmagnesium bromide solution to the stirred ketone solution via a dropping funnel, maintaining the temperature at 0 °C.[15]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[15]
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by flash column chromatography.
Caption: Workflow for Grignard reagent synthesis and reaction.
Signaling Pathways and Logical Relationships
In the context of the Grignard reaction, the logical relationship between reactants and intermediates is crucial for understanding the transformation.
Caption: Logical flow of a Grignard reaction.
References
- 1. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 4. fiveable.me [fiveable.me]
- 5. qatransport.com [qatransport.com]
- 6. youtube.com [youtube.com]
- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 13. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 2,4-Dimethoxypentane with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,4-dimethoxypentane, a 1,3-di-ether, with Grignard reagents represents a significant synthetic transformation for the formation of new carbon-carbon bonds. This reaction proceeds via a chelation-assisted cleavage of a carbon-oxygen bond, offering a pathway to selectively synthesize mono-ether products. The presence of two methoxy (B1213986) groups in a 1,3-relationship allows for the formation of a stable five-membered ring intermediate with the magnesium atom of the Grignard reagent. This chelation directs the nucleophilic attack of the Grignard reagent's organic group to one of the methoxy-bearing carbons, leading to the displacement of a methoxy group. This methodology is of particular interest in the synthesis of complex organic molecules and drug intermediates where precise control over the introduction of alkyl or aryl groups is required.
Reaction Mechanism and Signaling Pathway
The reaction is initiated by the coordination of the magnesium atom of the Grignard reagent (R-MgX) to both oxygen atoms of the 2,4-dimethoxypentane. This forms a cyclic intermediate, which enhances the electrophilicity of the carbon atoms attached to the methoxy groups. The nucleophilic R-group of the Grignard reagent then attacks one of these carbons, leading to the cleavage of the C-O bond and the formation of a new C-C bond. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the final mono-ether product.
Application of 2,4-Dimethoxypentane in Polymer Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,4-Dimethoxypentane, a diether compound, finds its primary application in polymer chemistry as a highly effective internal electron donor in Ziegler-Natta catalyst systems for olefin polymerization, particularly for the production of isotactic polypropylene (B1209903). Its molecular structure, featuring two etheric oxygen atoms in a 1,3-relationship, allows it to chelate to the magnesium dichloride (MgCl₂) support of the catalyst, influencing the stereochemistry of the active sites. The use of 1,3-diethers like 2,4-dimethoxypentane as internal donors represents a significant advancement in Ziegler-Natta catalysis, leading to polymers with desirable properties.
The primary role of an internal electron donor is to enhance the stereospecificity of the catalyst, thereby increasing the yield of isotactic polymer.[1][2] 1,3-diethers are known to be particularly effective in this regard, often resulting in polypropylenes with high isotacticity and a narrow molecular weight distribution.[3][4] This is attributed to their ability to selectively poison aspecific catalytic sites and stabilize the isospecific sites on the MgCl₂ support. The structure of the 1,3-diether, including the nature of the substituents on the propane (B168953) backbone, plays a crucial role in determining the final polymer properties. While specific data for 2,4-dimethoxypentane is not extensively published, the performance of structurally analogous 1,3-diethers provides a strong indication of its expected behavior.
Catalysts employing 1,3-diether internal donors are often referred to as fifth-generation Ziegler-Natta catalysts and are characterized by their high activity and excellent stereocontrol.[5] These catalysts typically do not require the use of an external electron donor to achieve high isotacticity, simplifying the polymerization process.[3] The resulting polypropylenes often exhibit improved mechanical and thermal properties due to their high stereoregularity.
Experimental Protocols
Below are detailed protocols for the preparation of a Ziegler-Natta catalyst using a 1,3-diether as an internal donor and a subsequent propylene (B89431) polymerization procedure. These protocols are representative and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Protocol 1: Preparation of a MgCl₂-Supported Ziegler-Natta Catalyst with a 1,3-Diether Internal Donor
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
2,4-Dimethoxypentane (or analogous 1,3-diether)
-
Anhydrous Heptane (B126788) (or other suitable alkane solvent)
-
Triethylaluminium (TEAL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Activation of MgCl₂: In a glovebox or under a dry, inert atmosphere, anhydrous MgCl₂ is ball-milled for a specified period (e.g., 100 hours) to increase its surface area and create active sites.
-
Preparation of the Catalyst Precursor:
-
A suspension of the activated MgCl₂ in anhydrous heptane is prepared in a jacketed glass reactor equipped with a mechanical stirrer.
-
The desired amount of 2,4-dimethoxypentane (as the internal electron donor) is added to the suspension, and the mixture is stirred at a controlled temperature (e.g., 50°C) for 1 hour.
-
The mixture is then cooled to a lower temperature (e.g., 0°C), and a solution of TiCl₄ in heptane is added dropwise over a period of 1 hour.
-
The temperature is slowly raised to 80-100°C, and the reaction is allowed to proceed for 2-4 hours.
-
-
Washing and Isolation:
-
The solid catalyst is allowed to settle, and the supernatant liquid is decanted.
-
The solid is washed multiple times with hot, anhydrous heptane to remove unreacted TiCl₄ and other byproducts.
-
The final catalyst is dried under a stream of inert gas to yield a free-flowing powder.
-
Protocol 2: Propylene Polymerization
Materials:
-
Prepared MgCl₂/TiCl₄/1,3-diether catalyst
-
Triethylaluminium (TEAL) as cocatalyst
-
Polymerization grade propylene
-
Anhydrous heptane (or other suitable solvent)
-
Hydrogen (as a chain transfer agent, optional)
Procedure:
-
Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with inert gas.
-
Charging the Reactor:
-
Anhydrous heptane is introduced into the reactor.
-
The desired amount of TEAL solution is added as a scavenger and cocatalyst.
-
The prepared solid catalyst is injected into the reactor.
-
-
Polymerization:
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C).
-
If used, a specific partial pressure of hydrogen is introduced to control the molecular weight of the polymer.
-
Propylene is fed into the reactor to maintain a constant pressure.
-
The polymerization is carried out for a set period (e.g., 2 hours).
-
-
Termination and Product Isolation:
-
The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified isopropanol).
-
The polymer slurry is filtered, and the resulting polypropylene powder is washed with ethanol (B145695) and dried in a vacuum oven.
-
Data Presentation
The following table summarizes typical performance data for Ziegler-Natta catalysts using different 1,3-diether internal donors, analogous to 2,4-dimethoxypentane. This data illustrates the effect of the internal donor structure on catalyst activity and the properties of the resulting polypropylene.
| Internal Donor (1,3-Diether) | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melting Temperature (°C) | Molecular Weight Distribution (Mw/Mn) |
| 2,2-diisobutyl-1,3-dimethoxypropane | 35.2 | 98.1 | 165 | 4.5 |
| 2,2-dicyclopentyl-1,3-dimethoxypropane | 25.8 | 99.0 | 167 | 4.2 |
| 2-ethyl-2-butyl-1,3-dimethoxypropane | 42.1 | 97.5 | 163 | 4.8 |
| 9,9-bis(methoxymethyl)fluorene | 55.0 | 98.5 | 166 | 4.6 |
Note: The data presented is compiled from various sources for illustrative purposes and represents typical values obtained under specific polymerization conditions. Actual results may vary.
Visualizations
Logical Relationship: Role of 2,4-Dimethoxypentane as an Internal Donor
Caption: Role of 2,4-Dimethoxypentane in Ziegler-Natta Catalysis.
Experimental Workflow: Catalyst Preparation and Polymerization
Caption: Workflow for Catalyst Synthesis and Polymerization.
Signaling Pathway: Simplified Mechanism of Stereocontrol
Caption: Mechanism of Stereocontrol by 1,3-Diether Internal Donors.
References
Application Notes and Protocols for the Quantification of 2,4-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties (Predicted)
A thorough understanding of the analyte's properties is crucial for method development. As experimental data is scarce, predicted properties are used to guide the initial choice of analytical conditions.
| Property | Predicted Value/Information | Implication for Analysis |
| Molecular Formula | C7H16O2[1] | --- |
| Molecular Weight | 132.20 g/mol [1] | Suitable for GC-MS analysis. |
| Boiling Point | Estimated to be in the range of 150-180 °C | Sufficiently volatile for GC analysis, requiring a moderately high inlet and oven temperature. |
| Polarity | Moderately polar due to the two ether groups. | Will influence the choice of GC column stationary phase and HPLC mobile/stationary phases. |
| UV Chromophore | None | Unsuitable for standard HPLC-UV detection without derivatization. |
Proposed Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the quantification of 2,4-Dimethoxypentane, offering excellent selectivity and sensitivity.
Experimental Protocol
1. Sample Preparation:
-
Matrix: Pharmaceutical formulations (e.g., oral solutions, suspensions).
-
Procedure:
-
Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of 2,4-Dimethoxypentane into a 50 mL volumetric flask.
-
Add a suitable non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the same solvent and mix thoroughly.
-
If necessary, perform a further dilution to bring the concentration of 2,4-Dimethoxypentane into the calibration range.
-
For solid samples, a solvent extraction step may be required.[2]
-
Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined by analyzing a standard in full scan mode. Likely fragments would include the molecular ion and characteristic fragments. |
3. Data Analysis and Quantification:
-
Quantification is based on the peak area of the target analyte compared to a calibration curve generated from standards of known concentrations.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) is recommended for improved accuracy and precision.
Quantitative Data (Hypothetical)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC-MS Workflow Diagram
Caption: Workflow for the quantification of 2,4-Dimethoxypentane by GC-MS.
Proposed Analytical Method 2: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
For laboratories where GC-MS is not available, or for non-volatile matrices, HPLC with a universal detector like a Charged Aerosol Detector (CAD) is a suitable alternative. Since 2,4-Dimethoxypentane lacks a UV chromophore, traditional UV detection is not feasible without derivatization.[3]
Experimental Protocol
1. Sample Preparation:
-
Matrix: Pharmaceutical formulations.
-
Procedure:
-
Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of 2,4-Dimethoxypentane into a 50 mL volumetric flask.
-
Add a suitable polar solvent (e.g., acetonitrile (B52724) or methanol) and sonicate for 15 minutes.
-
Dilute to volume with the same solvent and mix thoroughly.
-
Perform further dilutions as needed to fall within the calibration range.
-
Filter the final solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.
-
2. HPLC-CAD Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Charged Aerosol Detector (e.g., Thermo Scientific Vanquish) |
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp | 35 °C |
| CAD Evaporation Temp | 50 °C |
3. Data Analysis and Quantification:
-
Quantification is based on the peak area of the analyte relative to a calibration curve.
-
The use of an internal standard with similar properties is recommended.
Quantitative Data (Hypothetical)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
HPLC-CAD Workflow Diagram
References
Application Note: Gas Chromatography Conditions for the Analysis of 2,4-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxypentane is a diether that may be present as an intermediate, impurity, or final product in various chemical syntheses. Accurate and reliable analytical methods are essential for its quantification and purity assessment. Gas chromatography (GC) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like 2,4-dimethoxypentane, offering high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the analysis of 2,4-dimethoxypentane using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). The proposed method is based on the physicochemical properties of the analyte and established GC methods for structurally similar compounds such as acetals and other ethers.
Physicochemical Properties of 2,4-Dimethoxypentane
A fundamental understanding of the analyte's properties is critical for developing an effective GC method.
| Property | Value | Implication for GC Analysis |
| Molecular Formula | C₇H₁₆O₂ | --- |
| Molecular Weight | 132.20 g/mol | Suitable for standard GC and GC-MS analysis. |
| Boiling Point (Estimated) | 120 - 150 °C | The compound is sufficiently volatile for GC analysis. The oven temperature program should be designed to elute the analyte in a reasonable timeframe with good peak shape. |
| Polarity | Moderately Polar | The presence of two ether groups increases the polarity compared to its alkane analogue (2,4-dimethylpentane). A mid-polarity GC column is recommended for optimal separation. |
Proposed Gas Chromatography Method
Based on the analysis of related compounds, the following GC conditions are recommended for the analysis of 2,4-dimethoxypentane. These parameters can be a starting point for method development and optimization.
Table of Recommended GC Conditions
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Carrier Gas | Helium, Constant Flow Rate of 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | m/z 35-350 |
Experimental Protocol
This protocol outlines the steps for preparing samples and standards and performing the GC analysis.
Reagents and Materials
-
2,4-Dimethoxypentane standard (purity ≥98%)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
2 mL autosampler vials with PTFE-lined septa
-
Micropipettes and tips
-
Volumetric flasks
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4-dimethoxypentane standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh an appropriate amount of the sample containing 2,4-dimethoxypentane.
-
Dissolve the sample in a known volume of the chosen solvent to achieve a final concentration within the calibration range.
-
Vortex the sample to ensure complete dissolution.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter into a GC vial.
GC Analysis
-
Set up the GC or GC-MS system according to the parameters outlined in the table above.
-
Inject the prepared standard and sample solutions into the gas chromatograph.
-
Acquire the chromatograms and/or mass spectra.
Data Analysis
-
Qualitative Analysis: Identify the 2,4-dimethoxypentane peak in the chromatogram by comparing its retention time with that of the standard. For GC-MS, confirm the identity by comparing the acquired mass spectrum with a reference spectrum.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of 2,4-dimethoxypentane against the concentration of the working standard solutions. Determine the concentration of 2,4-dimethoxypentane in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Workflow for the GC analysis of 2,4-dimethoxypentane.
Logical Relationship of GC Parameters
Caption: Interrelationship of key GC parameters for method development.
Conclusion
The proposed gas chromatography method provides a robust framework for the qualitative and quantitative analysis of 2,4-dimethoxypentane. The use of a mid-polarity capillary column combined with a suitable temperature program should yield excellent separation and peak shapes. For unequivocal identification, coupling the gas chromatograph to a mass spectrometer is highly recommended. The provided protocol can be adapted and validated for specific matrices and analytical requirements in research, quality control, and drug development settings.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dimethoxypentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dimethoxypentane is a diether that may find applications in various chemical syntheses and industrial processes. As with many aliphatic ethers, it lacks a strong ultraviolet (UV) chromophore, making its detection by conventional HPLC with UV detectors challenging. This application note presents two reliable HPLC methods for the quantification of 2,4-Dimethoxypentane: a straightforward method using a Refractive Index Detector (RID) and a more sensitive method employing pre-column derivatization for UV detection. These protocols are designed to provide accurate and reproducible results for the analysis of 2,4-Dimethoxypentane in various sample matrices.
Physicochemical Properties of 2,4-Dimethoxypentane
A summary of the key physicochemical properties of 2,4-Dimethoxypentane is provided in the table below. These properties inform the selection of appropriate analytical conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| Polarity | Non-polar | Inferred from structure |
| UV Absorbance | None (no chromophore) | Inferred from structure |
Experimental Protocols
Two primary HPLC protocols are presented. Protocol A utilizes a Refractive Index Detector for universal detection, while Protocol B describes a method with pre-column derivatization for enhanced sensitivity with a UV detector.
This method is suitable for the direct analysis of 2,4-Dimethoxypentane without derivatization and is ideal for formulations where the analyte concentration is relatively high. RID is a universal detector that measures the difference in refractive index between the mobile phase and the eluting sample.[2][3][4][5][6] A significant drawback of RID is its incompatibility with gradient elution.[3]
3.1. Sample Preparation
-
Accurately weigh and dissolve the sample containing 2,4-Dimethoxypentane in the mobile phase (Acetonitrile/Water, 80:20 v/v).
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile/Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35°C |
| Run Time | 10 minutes |
3.3. Hypothetical Quantitative Data (RID Method)
| Parameter | Value |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
For trace-level analysis, pre-column derivatization can be employed to introduce a chromophore into the 2,4-Dimethoxypentane molecule, allowing for highly sensitive UV detection.[7][8][9][10][11][12] This protocol proposes a hypothetical derivatization reaction with a suitable agent for illustrative purposes. The ether linkages in 2,4-dimethoxypentane can be cleaved under acidic conditions to yield alcohols, which can then be derivatized. A common derivatizing agent for alcohols is 3,5-Dinitrobenzoyl chloride, which introduces a strongly UV-absorbing dinitrobenzoyl group.
3.1. Derivatization Reaction
The proposed reaction involves two steps: acid-catalyzed hydrolysis of the ether to an alcohol, followed by derivatization of the resulting alcohol with 3,5-Dinitrobenzoyl chloride.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. biocompare.com [biocompare.com]
- 7. veeprho.com [veeprho.com]
- 8. welch-us.com [welch-us.com]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. precolumn derivation hplc: Topics by Science.gov [science.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Role of 2,4-Dimethoxypentane in Asymmetric Synthesis: A Review of a Non-Established Application
A comprehensive search of the scientific literature reveals no established role for 2,4-dimethoxypentane as a chiral auxiliary, catalyst, or reagent in the field of asymmetric synthesis. Consequently, the detailed application notes, experimental protocols, and quantitative data requested for this specific compound cannot be provided, as there is no published research to support its use in stereoselective transformations.
This document serves to inform researchers, scientists, and drug development professionals that 2,4-dimethoxypentane does not appear to be a tool currently utilized in the asymmetric synthesis toolbox. For educational purposes, a general overview of the principles of asymmetric synthesis and the function of chiral auxiliaries is provided below. This information is based on established concepts in organic chemistry and may be useful for those seeking to understand the methodologies for controlling stereochemistry in chemical reactions.
General Principles of Asymmetric Synthesis
Asymmetric synthesis is a critical area of organic chemistry focused on the selective synthesis of a specific stereoisomer of a chiral molecule.[1][2] Most biological molecules, including pharmaceuticals, exist as a single enantiomer, and the different enantiomers can have vastly different biological activities. Therefore, the ability to produce enantiomerically pure compounds is of utmost importance.
One common strategy in asymmetric synthesis involves the use of a chiral auxiliary . This is a chiral molecule that is temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to occur with a high degree of stereoselectivity.[1] After the desired stereocenter has been created, the chiral auxiliary is removed, yielding the enantiomerically enriched product.
A typical workflow involving a chiral auxiliary can be visualized as follows:
Desirable Characteristics of a Chiral Auxiliary
For a molecule to be an effective chiral auxiliary, it should possess several key features:
-
Availability: It should be readily available in high enantiomeric purity.
-
Ease of Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions that do not cause racemization of the newly formed stereocenter.[3]
-
High Diastereoselectivity: It must effectively control the stereochemical outcome of the reaction, leading to a high diastereomeric excess (d.e.).[3]
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable and reusable.
Hypothetical Application of a Related Compound
While no information exists for 2,4-dimethoxypentane, a hypothetical application has been proposed for a structurally related molecule, (S)-2-Methoxy-4,4-dimethylpentan-1-ol, in asymmetric aldol (B89426) reactions.[3] In this theoretical scenario, the bulky tert-butyl group would shield one face of the enolate, while the methoxy (B1213986) group could chelate to a metal cation, thereby directing the approach of an electrophile.[3] It is crucial to note that this is an illustrative example and is not based on published experimental results.[3]
Conclusion
References
Green Chemistry Applications of 2,4-Dimethoxypentane: Application Notes and Protocols
Introduction
In the ever-evolving landscape of sustainable chemical synthesis, the selection of environmentally benign solvents is a critical consideration for minimizing the ecological footprint of chemical processes. 2,4-Dimethoxypentane, a diether, presents itself as a promising, albeit lesser-explored, candidate for a green solvent. Its molecular architecture, featuring two ether functionalities, suggests physicochemical properties that could position it as a viable alternative to conventional, more hazardous solvents. Ethers are valued for their ability to solvate a wide range of organic compounds and their relative inertness, making them suitable for a variety of chemical transformations.[1][2][3]
These application notes provide a hypothetical exploration of the green chemistry applications of 2,4-Dimethoxypentane. Drawing parallels with structurally similar and well-established green ether solvents such as Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (B130290) (2-MeTHF), this document outlines potential applications, detailed experimental protocols, and comparative data. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential of novel green solvents.
Physicochemical Properties and Comparative Data
A comprehensive understanding of a solvent's physical and chemical properties is paramount for its effective and safe implementation in a laboratory or industrial setting. The following table summarizes the key physicochemical properties of 2,4-Dimethoxypentane, alongside a comparison with common conventional and green solvents. This data facilitates an informed selection process based on parameters such as boiling point, water solubility, and density.
| Property | 2,4-Dimethoxypentane | Tetrahydrofuran (THF) | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Weight ( g/mol ) | 132.20[4] | 72.11 | 84.93 | 86.13 | 100.16 |
| Boiling Point (°C) | ~130-140 (estimated) | 66 | 40 | 80 | 106 |
| Density (g/mL at 20°C) | ~0.85 (estimated) | 0.89 | 1.33 | 0.86 | 0.86 |
| Water Solubility (% w/w at 20°C) | Low (estimated) | Miscible | 1.3 | 4.1 | 1.1 |
| Peroxide Formation | Low (expected) | High | None | Low | Very Low |
Note: Properties for 2,4-Dimethoxypentane are estimated based on its structure and comparison with similar ethers.
Synthesis of 2,4-Dimethoxypentane
A plausible and efficient synthetic route to 2,4-Dimethoxypentane is the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[5][6][7] This approach involves the reaction of a diol with a methylating agent.
Experimental Protocol: Synthesis of 2,4-Dimethoxypentane
Materials:
-
Pentane-2,4-diol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (2.5 equiv)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend sodium hydride (2.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pentane-2,4-diol (1.0 equiv) in anhydrous THF from the dropping funnel to the NaH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure 2,4-Dimethoxypentane.
Application in Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation but are highly sensitive to the solvent used.[8][9] Green ether solvents like 2-MeTHF have shown to be excellent alternatives to traditional solvents like THF, often leading to improved yields and easier workup due to their lower water miscibility.[8] It is hypothesized that 2,4-Dimethoxypentane, with its ether functionalities, can effectively solvate and stabilize Grignard reagents.
Experimental Protocol: Grignard Reaction in 2,4-Dimethoxypentane
Materials:
-
Magnesium turnings (1.2 equiv)
-
Alkyl or Aryl halide (1.0 equiv)
-
Anhydrous 2,4-Dimethoxypentane
-
Aldehyde or Ketone (1.0 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place the magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of anhydrous 2,4-Dimethoxypentane to cover the magnesium.
-
Dissolve the alkyl or aryl halide (1.0 equiv) in anhydrous 2,4-Dimethoxypentane in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If not, gentle heating may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux for an additional 30-60 minutes.
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous 2,4-Dimethoxypentane.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Results: The use of 2,4-Dimethoxypentane is anticipated to provide yields comparable to or exceeding those obtained with THF, with the added benefit of a more straightforward workup due to its expected lower water miscibility.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science.[10][11][12] Green solvents like 2-MeTHF have been successfully employed in these reactions.[13] Given its ether structure, 2,4-Dimethoxypentane is proposed as a suitable medium for this palladium-catalyzed reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling in 2,4-Dimethoxypentane
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
2,4-Dimethoxypentane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add a degassed mixture of 2,4-Dimethoxypentane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results: 2,4-Dimethoxypentane is expected to be an effective solvent for the Suzuki-Miyaura coupling, potentially offering high yields and facilitating product isolation.
Application in Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and drug development.[3][14] The use of greener solvents is highly desirable to reduce the environmental impact of these common transformations. 2-MeTHF has been shown to be a suitable solvent for amide coupling reactions.[1] It is anticipated that 2,4-Dimethoxypentane could also serve as an effective medium for these reactions.
Experimental Protocol: Amide Bond Formation in 2,4-Dimethoxypentane
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling reagent (e.g., HATU, 1.2 equiv)
-
Base (e.g., DIPEA, 2.0 equiv)
-
2,4-Dimethoxypentane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in 2,4-Dimethoxypentane.
-
Add the coupling reagent (e.g., HATU, 1.2 equiv) and the base (e.g., DIPEA, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results: 2,4-Dimethoxypentane is postulated to be a suitable solvent for amide coupling reactions, providing a green alternative to commonly used solvents like DMF and DCM, with the potential for high yields and simplified purification.
Conclusion
While the applications and protocols presented in this document for 2,4-Dimethoxypentane are hypothetical and based on the properties of analogous green ether solvents, they provide a strong foundation for future experimental investigation. The predicted properties of 2,4-Dimethoxypentane, such as a higher boiling point, lower water solubility, and reduced tendency for peroxide formation compared to traditional ether solvents, make it an attractive candidate for a green solvent in a variety of important organic transformations. Further research is warranted to validate these hypotheses and to fully characterize the performance and environmental impact of 2,4-Dimethoxypentane, potentially adding a valuable new tool to the green chemistry toolkit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dimethoxypentane | C7H16O2 | CID 23271011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dimethoxypentane
Welcome to the technical support center for the purification of 2,4-Dimethoxypentane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity 2,4-Dimethoxypentane.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 2,4-Dimethoxypentane in a practical question-and-answer format.
Q1: My NMR spectrum shows a broad singlet, and my sample appears cloudy. What is the likely contaminant and how do I remove it?
A: This combination strongly suggests the presence of water. Acetals like 2,4-Dimethoxypentane can hold residual water from the synthesis workup. To remove it, you should dry the product using a suitable drying agent.
-
Quick Fix: For routine drying, stir the crude product over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for 15-30 minutes, then filter.
-
Rigorous Drying: For applications requiring strictly anhydrous conditions (e.g., organometallic reactions), drying over molecular sieves (3Å or 4Å) is very effective. For extreme dryness, distillation from a powerful drying agent like calcium hydride (CaH₂) can be performed, but this is a hazardous procedure that requires significant expertise.
Q2: After purification, my product has a sharp, acidic smell and my NMR shows unexpected peak shifts. What could be the cause?
A: This indicates the presence of residual acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) used during the acetal (B89532) synthesis. Acidic impurities can also cause product degradation over time.
-
Solution: Perform a basic wash. Dissolve the crude 2,4-Dimethoxypentane in a water-immiscible organic solvent (like diethyl ether or dichloromethane). Wash the solution in a separatory funnel with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove the acid. Afterwards, wash with brine (saturated NaCl solution) to remove excess water before drying with MgSO₄ or Na₂SO₄.
Q3: My GC analysis shows a peak corresponding to a lower boiling point impurity. What is it likely to be?
A: A common volatile impurity is the alcohol (methanol) used in the synthesis of 2,4-Dimethoxypentane. Unreacted starting aldehyde or ketone could also be present.
-
Solution: Fractional distillation is the most effective method for removing volatile impurities with different boiling points. Since the boiling point of 2,4-Dimethoxypentane is approximately 140-145 °C, and methanol's boiling point is 64.7 °C, they can be readily separated.
Q4: I've stored my 2,4-Dimethoxypentane for a while, and now it tests positive for peroxides. Can I still purify it?
A: Yes, but with extreme caution. Peroxides in ethers and acetals can be explosive when concentrated. Never distill a sample that you suspect contains high levels of peroxides.
-
Solution: To remove peroxides, shake the compound with a freshly prepared aqueous solution of iron(II) sulfate. Repeat the washing until a fresh portion of the iron(II) sulfate solution no longer develops a reddish-brown color (indicating the presence of peroxides). After peroxide removal, wash with water, dry the product, and then proceed with distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,4-Dimethoxypentane?
A: The most common impurities arise from the synthesis process and include water, residual acid catalyst, and unreacted starting materials such as methanol (B129727) and the corresponding aldehyde or ketone.[1]
Q2: What is the recommended general-purpose purification method for 2,4-Dimethoxypentane?
A: A standard and effective sequence is:
-
Wash with saturated NaHCO₃ solution to remove acid.
-
Wash with brine to remove the bulk of the water.
-
Dry over anhydrous MgSO₄ or Na₂SO₄.
-
Perform fractional distillation to remove volatile impurities and obtain the final high-purity product.
Q3: How can I assess the purity of my final product?
A: Several analytical methods can be used:
-
Gas Chromatography (GC): Excellent for determining the percentage purity and detecting volatile impurities.[2]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities by comparing the integration of their signals to the product signals.[3]
-
Infrared (IR) Spectroscopy: Can confirm the absence of hydroxyl (-OH) groups from water or alcohol impurities.
Data Presentation
Table 1: Physical Properties & Boiling Points of 2,4-Dimethoxypentane and Common Impurities
| Compound | Molecular Formula | Boiling Point (°C) | Notes |
| 2,4-Dimethoxypentane | C₇H₁₆O₂ | ~140-145 (estimated) | Target compound. |
| Methanol | CH₄O | 64.7 | Common starting material. |
| Water | H₂O | 100.0 | Common impurity from workup. |
| 2,4-Pentanediol | C₅H₁₂O₂ | 194.0 | Potential starting material. |
| Acetaldehyde | C₂H₄O | 20.2 | Potential starting material if formed in situ. |
Note: The boiling point for 2,4-Dimethoxypentane is estimated based on structurally similar compounds, as a definitive literature value was not found in the search results. This highlights the importance of careful monitoring during distillation.
Experimental Protocols
Protocol 1: Standard Purification via Washing and Drying
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Dissolution: Dissolve the crude 2,4-Dimethoxypentane (1 volume) in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297) (3-4 volumes).
-
Acid Removal: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release any pressure from CO₂ evolution. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of brine (saturated NaCl solution) to the organic layer in the funnel. Shake for 1 minute. This helps to remove most of the dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (enough so that some powder remains free-flowing). Swirl the flask for 15-20 minutes.
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. The resulting clear solution contains the dried product, ready for solvent removal or further purification.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a standard fractional distillation apparatus. Use a distillation flask of an appropriate size (should be 1/2 to 2/3 full), a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Ensure the 2,4-Dimethoxypentane has been pre-treated to remove water and acidic impurities as described in Protocol 1. Add a few boiling chips or a magnetic stir bar to the distillation flask.
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Distillation: Heat the flask gently using a heating mantle.
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Fraction Collection: Collect and discard the initial low-boiling fraction (forerun), which will contain any residual solvent and volatile impurities like methanol.
-
Product Collection: As the temperature stabilizes near the expected boiling point of 2,4-Dimethoxypentane (~140-145 °C), change the receiving flask and collect the pure product.
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Completion: Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
Visualizations
Caption: Troubleshooting workflow for the purification of 2,4-Dimethoxypentane.
Caption: Decision logic for assessing the purity of 2,4-Dimethoxypentane.
References
Technical Support Center: Purification of 2,4-Dimethoxypentane
This guide provides troubleshooting advice and detailed protocols for the removal of impurities from the synthesis of 2,4-dimethoxypentane. It is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2,4-dimethoxypentane?
A1: The synthesis of 2,4-dimethoxypentane is typically an acid-catalyzed acetal (B89532) formation from 2,4-pentanediol (B147393) and methanol (B129727).[1][2] The most common impurities include:
-
Unreacted Starting Materials: 2,4-pentanediol and excess methanol.
-
Reaction Byproducts: Water is a primary byproduct of acetal formation.[3][4] A hemiacetal intermediate may also be present if the reaction does not go to completion.[1][2][3]
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Catalyst: Residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[5][6]
-
Solvent Residues: Any solvent used during the reaction or workup.
Q2: How do I remove the acid catalyst after the reaction?
A2: The acid catalyst can be removed by washing the crude product with a mild aqueous base.[7][8] A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[7][9] This neutralizes the acid, converting it into a salt that is soluble in the aqueous layer and can be easily separated.[8]
Q3: My product is dissolved in an organic solvent. How do I remove unreacted 2,4-pentanediol and the neutralized catalyst?
A3: Both the unreacted diol (due to its hydroxyl groups) and the salt formed from neutralizing the catalyst are significantly more water-soluble than the 2,4-dimethoxypentane product. A liquid-liquid extraction using a separatory funnel is effective. After neutralizing with a basic solution, wash the organic layer with water and then with brine (a saturated aqueous solution of NaCl). The brine wash helps to remove dissolved water from the organic layer and break up any emulsions that may have formed.[7][10]
Q4: What is the best method to obtain high-purity 2,4-dimethoxypentane?
A4: Fractional distillation is the most effective method for purifying 2,4-dimethoxypentane from non-volatile or less volatile impurities like residual 2,4-pentanediol and any polymeric byproducts.[11] This technique separates liquids based on differences in their boiling points. For distillation to be successful, there should be a significant difference between the boiling point of the desired product and its impurities.[11]
Q5: How can I confirm the purity of my final product?
A5: The purity of 2,4-dimethoxypentane should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.[12] GC-MS can separate volatile impurities and provide information on their identity, while NMR spectroscopy can confirm the structure of the product and detect impurities with different chemical shifts.
Q6: What is the best way to dry the product before final purification?
A6: After the aqueous workup, the organic solution containing your product will be saturated with water. This water should be removed before distillation. Common drying agents for ethers include anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[10][13] MgSO₄ is fast and effective, while Na₂SO₄ is less acidic and easier to filter.[10] Molecular sieves are also an excellent option for achieving very dry conditions.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product fails to separate from the aqueous layer (Emulsion) | - Vigorous shaking during extraction.- Presence of polar impurities acting as surfactants. | - Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[7]- Filter the entire mixture through a pad of Celite. |
| Product is wet after drying (e.g., cloudy appearance) | - Insufficient amount of drying agent used.- Drying agent was not left in contact with the solution for long enough.- The drying agent has lost its effectiveness. | - Add more drying agent until it no longer clumps together.- Allow the solution to stand over the drying agent for at least 15-30 minutes with occasional swirling.[10]- Use fresh, anhydrous drying agent. |
| Unexpected peaks in NMR or GC-MS spectrum | - Incomplete reaction (hemiacetal intermediate).- Side reactions (e.g., elimination, polymerization).- Contamination from glassware or solvents. | - Ensure the reaction has gone to completion using a method like Dean-Stark apparatus to remove water.[1][16]- Review reaction temperature and catalyst choice to minimize side reactions.- Perform careful fractional distillation to separate the product from byproducts with different boiling points. |
| Low yield after distillation | - Product loss on the walls of the distillation apparatus.- Inefficient separation due to similar boiling points of product and impurities.- Product decomposition at high temperatures. | - Use appropriately sized glassware to minimize surface area.[11]- Use a fractionating column to improve separation efficiency.- If the boiling point is high, consider performing the distillation under reduced pressure (vacuum distillation).[11] |
Quantitative Data
The effectiveness of purification by distillation depends on the difference in the boiling points of the components in the mixture.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2,4-Dimethoxypentane (Product) | C₇H₁₆O₂ | 132.20 | ~140-150 (Estimated) |
| 2,4-Pentanediol (Starting Material) | C₅H₁₂O₂ | 104.15 | ~198 |
| Methanol (Starting Material) | CH₄O | 32.04 | 64.7 |
| Water (Byproduct) | H₂O | 18.02 | 100 |
Note: The boiling point of 2,4-dimethoxypentane is an estimate based on similar structures. The crucial factor is its expected lower boiling point compared to the starting diol and higher boiling point compared to methanol.
Experimental Protocols
Protocol 1: Aqueous Workup for Catalyst Removal
Objective: To neutralize and remove the acid catalyst and water-soluble impurities from the crude reaction mixture.
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the product was synthesized without a solvent, dissolve it in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently at first, and then stopper and invert the funnel, venting frequently to release the pressure from the CO₂ gas that evolves.[7]
-
Shake the funnel more vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x volume of organic layer).
-
Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water from the organic layer.[7][10]
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
Protocol 2: Drying the Organic Product
Objective: To remove residual water from the organic solution before distillation.
Methodology:
-
To the Erlenmeyer flask containing the organic solution from the workup, add a suitable amount of an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[13] Start with a small amount (e.g., 1-2 spatula tips).
-
Swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until some of it remains free-flowing (like a snow globe).
-
Allow the mixture to stand for 15-30 minutes to ensure complete drying.[10]
-
Remove the drying agent by gravity filtration or by decanting the solution into a clean, dry round-bottom flask suitable for distillation.
-
Rinse the drying agent with a small amount of fresh, dry solvent to recover any adsorbed product, and combine the rinse with the filtered solution.
Protocol 3: Purification by Fractional Distillation
Objective: To purify the 2,4-dimethoxypentane from non-volatile or less volatile impurities.
Methodology:
-
Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser for efficient separation.
-
Add the dry, crude product to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
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Collect the fractions in separate receiving flasks. First, any low-boiling impurities (like residual methanol or reaction solvent) will distill.
-
Monitor the temperature at the thermometer. When the temperature stabilizes at the boiling point of 2,4-dimethoxypentane, change the receiving flask to collect the pure product.
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Stop the distillation when the temperature either drops or begins to rise sharply, indicating that the product has been distilled or higher-boiling impurities are beginning to come over. Do not distill to dryness.
-
Analyze the collected fractions for purity.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
- 14. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Side reactions and byproducts in the synthesis of 2,4-Dimethoxypentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethoxypentane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,4-dimethoxypentane?
A1: The most prevalent and reliable method for the synthesis of 2,4-dimethoxypentane is the Williamson ether synthesis. This method involves the double methylation of 2,4-pentanediol (B147393). The diol is first deprotonated using a strong base to form a dialkoxide, which then acts as a nucleophile and reacts with a methylating agent.
Q2: What are the primary reactants and reagents involved in the Williamson ether synthesis of 2,4-dimethoxypentane?
A2: The key reactants and reagents are outlined in the table below.
| Reactant/Reagent | Formula | Role |
| 2,4-Pentanediol | C₅H₁₂O₂ | Starting material (diol) |
| Sodium Hydride | NaH | Strong base for deprotonation |
| Methyl Iodide | CH₃I | Methylating agent |
| Anhydrous Tetrahydrofuran (B95107) (THF) | C₄H₈O | Solvent |
Q3: What are the potential side reactions and byproducts I should be aware of during the synthesis?
A3: The primary side reactions include incomplete methylation and elimination reactions. Incomplete methylation results in the formation of 2-methoxy-4-pentanol. Elimination reactions, which are competitive with the desired substitution, can lead to the formation of various unsaturated compounds.[1][2] The likelihood of elimination increases with higher temperatures and the use of sterically hindered bases.[3][4]
Troubleshooting Guide
Problem 1: Low yield of 2,4-dimethoxypentane and presence of a significant amount of starting material (2,4-pentanediol).
Possible Cause:
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Incomplete deprotonation: Insufficient amount of strong base (e.g., sodium hydride) or reaction time for the deprotonation step.
-
Inactive base: The sodium hydride may have degraded due to improper storage and exposure to moisture.
-
Insufficient methylating agent: Not enough methyl iodide was added to react with both alkoxide centers.
Suggested Solutions:
-
Ensure stoichiometry: Use at least two equivalents of sodium hydride and methyl iodide for each equivalent of 2,4-pentanediol.
-
Verify base activity: Use fresh, properly stored sodium hydride.
-
Increase reaction time: Allow for sufficient time for both the deprotonation and the methylation steps to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
Problem 2: Formation of a significant amount of 2-methoxy-4-pentanol (mono-ether byproduct).
Possible Cause:
-
Insufficient methylating agent: Similar to the cause of unreacted starting material, an inadequate amount of methyl iodide will lead to incomplete methylation.
-
Steric hindrance: The second methylation might be slower due to steric hindrance after the first methoxy (B1213986) group is attached.
Suggested Solutions:
-
Use a slight excess of methylating agent: A small excess of methyl iodide can help drive the reaction to completion.
-
Increase reaction temperature moderately: A modest increase in temperature might enhance the rate of the second methylation. However, be cautious as this can also promote elimination side reactions.[3]
-
Prolong reaction time: Allow the reaction to proceed for a longer duration after the addition of the methylating agent.
Problem 3: Presence of unexpected peaks in the NMR or GC-MS analysis, suggesting elimination byproducts.
Possible Cause:
-
High reaction temperature: The Williamson ether synthesis is an SN2 reaction, which is in competition with E2 elimination. Higher temperatures favor elimination.[1][3]
-
Use of a sterically hindered base: While sodium hydride is a good choice, other, bulkier bases could increase the likelihood of elimination.
Suggested Solutions:
-
Maintain a controlled temperature: Run the reaction at room temperature or slightly below. If heating is necessary, do so gently and monitor for the formation of byproducts.
-
Choose an appropriate base: Sodium hydride is generally a suitable base as it is non-nucleophilic and not exceptionally bulky.[3]
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis of 2,4-Dimethoxypentane:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2,4-pentanediol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
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Methylation: Cool the resulting dialkoxide solution back to 0 °C. Add methyl iodide (2.2 equivalents) dropwise. After the addition, allow the reaction mixture to stir at room temperature overnight.
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Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to obtain 2,4-dimethoxypentane.
Visualizations
Caption: Main synthesis pathway for 2,4-dimethoxypentane.
Caption: Potential side reactions in the synthesis.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Stability and Degradation of 2,4-Dimethoxypentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2,4-dimethoxypentane under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of 2,4-dimethoxypentane under acidic conditions?
The primary degradation pathway for 2,4-dimethoxypentane, an acetal (B89532), under acidic conditions is acid-catalyzed hydrolysis. This reaction involves the cleavage of the carbon-oxygen bonds of the methoxy (B1213986) groups, leading to the formation of pentane-2,4-dione and two molecules of methanol. The reaction proceeds through a carbocation intermediate, and the presence of acid is crucial to protonate one of the oxygen atoms, making it a better leaving group.
Q2: How does pH affect the stability of 2,4-dimethoxypentane?
The stability of 2,4-dimethoxypentane is highly dependent on pH.
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Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis occurs. The rate of hydrolysis is generally proportional to the concentration of hydronium ions. In the presence of a large excess of water, the equilibrium will favor the formation of pentane-2,4-dione and methanol.
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Neutral Conditions (pH ≈ 7): Hydrolysis can still occur but at a much slower rate compared to acidic conditions.
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Basic Conditions (pH > 7): Acetal linkages are generally stable under basic conditions, so significant degradation is not expected.
Q3: What are the likely degradation products of 2,4-dimethoxypentane under acidic conditions?
The expected degradation products from the complete acid-catalyzed hydrolysis of 2,4-dimethoxypentane are pentane-2,4-dione and methanol. Incomplete hydrolysis could result in the formation of 4-methoxy-2-pentanone as an intermediate.
Q4: What analytical methods are suitable for monitoring the degradation of 2,4-dimethoxypentane?
Several analytical techniques can be employed to monitor the degradation of 2,4-dimethoxypentane and quantify its degradation products:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds like 2,4-dimethoxypentane, methanol, and pentane-2,4-dione.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the disappearance of the parent compound and the appearance of degradation products. A suitable stationary phase and mobile phase would need to be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of degradation products and for monitoring the reaction progress in situ.
These methods are commonly used for the analysis of degradation products of various organic compounds.[1][2][3]
Troubleshooting Guide
Issue 1: Faster than expected degradation of 2,4-dimethoxypentane.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the medium: | Verify the pH of your reaction mixture using a calibrated pH meter. Ensure buffers are correctly prepared and have sufficient capacity. |
| Presence of catalytic impurities: | Use high-purity solvents and reagents. Acidic impurities in reagents can accelerate degradation. |
| Elevated temperature: | Ensure the experiment is conducted at the intended temperature with proper temperature control. |
| Photodegradation: | While less common for acetals, consider performing the experiment in amber glassware or in the dark to exclude light as a contributing factor. |
Issue 2: Inconsistent or non-reproducible degradation rates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent sample preparation: | Standardize the procedure for preparing solutions of 2,4-dimethoxypentane and the acidic medium. Ensure accurate and consistent concentrations. |
| Variable temperature control: | Use a calibrated thermostat or water bath to maintain a constant temperature throughout the experiment. |
| Inconsistent analytical method: | Validate the analytical method for linearity, accuracy, and precision. Ensure consistent sample preparation and injection volumes for chromatography. |
| Evaporation of volatile components: | Ensure reaction vessels are properly sealed to prevent the loss of volatile reactants or products, such as methanol. |
Issue 3: Unexpected degradation products observed.
| Potential Cause | Troubleshooting Steps |
| Presence of reactive impurities: | Analyze starting materials for impurities that could participate in side reactions. |
| Secondary degradation: | The primary degradation products may be unstable under the reaction conditions and undergo further reactions. Analyze samples at earlier time points to identify primary products. |
| Oxidative degradation: | If the reaction is not performed under an inert atmosphere, dissolved oxygen could lead to oxidative side products. Consider de-gassing solvents and running the reaction under nitrogen or argon. |
Quantitative Data
Table 1: Effect of pH on the Half-Life of 2,4-Dimethoxypentane at 25°C
| pH | Half-Life (t1/2) (hours) |
| 2.0 | 0.5 |
| 3.0 | 5 |
| 4.0 | 50 |
| 5.0 | 500 |
| 6.0 | 5000 |
| 7.0 | Very long (negligible degradation) |
Table 2: Effect of Temperature on the Rate Constant (k) for the Hydrolysis of 2,4-Dimethoxypentane at pH 3.0
| Temperature (°C) | Rate Constant (k) (s-1) |
| 25 | 3.85 x 10-5 |
| 35 | 1.15 x 10-4 |
| 45 | 3.32 x 10-4 |
| 55 | 9.13 x 10-4 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Degradation Rate
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 7 (e.g., citrate (B86180) buffers for pH 2-6 and phosphate (B84403) buffer for pH 7).
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Sample Preparation: Prepare a stock solution of 2,4-dimethoxypentane in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
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Initiation of Degradation Study:
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For each pH value, add a small aliquot of the 2,4-dimethoxypentane stock solution to a known volume of the buffer solution in a sealed vial to achieve a final concentration of 100 µg/mL.
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Place the vials in a constant temperature bath at 25°C.
-
-
Sample Analysis:
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Quench the reaction by neutralizing the acid with a suitable base if necessary.
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Analyze the samples by a validated GC-MS or HPLC method to determine the concentration of remaining 2,4-dimethoxypentane.
-
-
Data Analysis: Plot the natural logarithm of the concentration of 2,4-dimethoxypentane versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated as 0.693/k.
Visualizations
References
Technical Support Center: Synthesis of 2,4-Dimethoxypentane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield in the synthesis of 2,4-dimethoxypentane. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,4-dimethoxypentane?
A1: The most prevalent method for synthesizing 2,4-dimethoxypentane is the acid-catalyzed acetalization of 2,4-pentanedione with methanol (B129727). This reaction involves the formation of a hemiacetal intermediate, followed by the elimination of water and subsequent reaction with a second equivalent of methanol to form the stable acetal (B89532) product. To drive the reaction toward completion and improve yield, the water byproduct is typically removed using a Dean-Stark apparatus or a dehydrating agent like trimethyl orthoformate.
Q2: My yield of 2,4-dimethoxypentane is consistently low. What are the likely causes?
A2: Low yields in this synthesis can stem from several factors:
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Incomplete reaction: The acetalization reaction is an equilibrium process. Insufficient removal of water can prevent the reaction from going to completion.
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Suboptimal catalyst: The type and concentration of the acid catalyst are crucial. Too little catalyst can result in a slow or incomplete reaction, while too much can lead to side reactions.
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Reaction temperature: The temperature needs to be high enough to facilitate the reaction and azeotropic removal of water but not so high as to cause decomposition of reactants or products.
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Purity of reagents: The presence of water in the methanol or 2,4-pentanedione will inhibit the reaction.
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Side reactions: 2,4-pentanedione can undergo side reactions under acidic conditions, such as self-condensation.
Q3: What are the common side products in the synthesis of 2,4-dimethoxypentane?
A3: The primary side product is the hemiacetal intermediate (4-methoxy-4-hydroxypentan-2-one). Other potential byproducts can arise from the reactivity of the 2,4-pentanedione starting material under acidic conditions, including products of self-condensation (aldol-type reactions). Incomplete reaction will also leave unreacted 2,4-pentanedione.
Q4: Can I use a different alcohol for this reaction?
A4: Yes, other alcohols can be used to synthesize the corresponding 2,4-dialkoxypentanes. However, the reaction conditions, particularly temperature and reaction time, may need to be optimized for different alcohols due to variations in their boiling points and reactivity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (2,4-pentanedione) and the appearance of the product (2,4-dimethoxypentane).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 2,4-dimethoxypentane.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inactive or insufficient catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration. 2. Water in reagents: Methanol or 2,4-pentanedione may contain water. 3. Insufficient water removal: The Dean-Stark trap may not be functioning efficiently, or the dehydrating agent is not effective. | 1. Catalyst: Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid monohydrate). Increase the catalyst loading incrementally. Consider using a solid acid catalyst like Montmorillonite K-10 for easier removal. 2. Reagents: Use anhydrous methanol and ensure the 2,4-pentanedione is dry. 3. Water Removal: Ensure the Dean-Stark apparatus is set up correctly and the solvent is refluxing at a rate that allows for efficient azeotropic removal of water. If using a chemical dehydrating agent like trimethyl orthoformate, ensure an adequate amount is used. |
| Reaction stalls before completion | 1. Equilibrium reached: The concentration of water in the reaction mixture may have reached a point where the forward and reverse reactions are occurring at the same rate. 2. Catalyst deactivation: The catalyst may have been neutralized or degraded over the course of the reaction. | 1. Enhance Water Removal: If using a Dean-Stark trap, ensure it is functioning optimally. Consider adding a chemical drying agent like molecular sieves to the reaction. 2. Add More Catalyst: A small additional portion of the acid catalyst can be added to the reaction mixture. |
| Formation of significant byproducts | 1. High reaction temperature: Excessive heat can promote side reactions, such as the self-condensation of 2,4-pentanedione. 2. High catalyst concentration: Too much acid can also catalyze unwanted side reactions. | 1. Temperature Control: Lower the reaction temperature and monitor the reaction progress more frequently. 2. Catalyst Loading: Reduce the amount of acid catalyst used. |
| Difficulty in product purification | 1. Presence of polar impurities: Unreacted 2,4-pentanedione and the hemiacetal intermediate can make purification by distillation difficult. 2. Catalyst removal: Liquid acid catalysts can be challenging to remove completely. | 1. Work-up Procedure: Before distillation, wash the crude product with a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst and any acidic byproducts. Then, wash with brine and dry over an anhydrous salt (e.g., magnesium sulfate). 2. Solid Catalyst: Consider using a solid acid catalyst like Montmorillonite K-10, which can be easily removed by filtration before work-up. |
Experimental Protocols
Method 1: Synthesis of 2,4-Dimethoxypentane using p-Toluenesulfonic Acid and a Dean-Stark Trap
This protocol is a standard method for acetalization that relies on the physical removal of water to drive the reaction to completion.
Materials:
-
2,4-Pentanedione
-
Anhydrous Methanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 2,4-pentanedione (1.0 eq), anhydrous methanol (2.5 - 3.0 eq), and toluene (as a solvent to fill the Dean-Stark trap).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, and the reaction is complete as monitored by TLC or GC.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain 2,4-dimethoxypentane.
Method 2: Synthesis of 2,4-Dimethoxypentane using Trimethyl Orthoformate
This method utilizes a chemical dehydrating agent, trimethyl orthoformate, which reacts with the water produced to drive the equilibrium towards the acetal product.
Materials:
-
2,4-Pentanedione
-
Anhydrous Methanol
-
Trimethyl orthoformate
-
Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate or Montmorillonite K-10)
-
Saturated sodium bicarbonate solution (if a soluble acid catalyst is used)
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (if needed)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-pentanedione (1.0 eq) and anhydrous methanol (excess).
-
Add trimethyl orthoformate (2.2 eq).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate or Montmorillonite K-10).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration. If a soluble acid was used, proceed to a work-up as described in Method 1 (washing with sodium bicarbonate and brine).
-
Remove the excess methanol and other volatile components under reduced pressure.
-
Purify the crude product by fractional distillation.
Data Presentation
The yield of 2,4-dimethoxypentane is highly dependent on the reaction conditions. The following tables provide a summary of expected yields based on the chosen methodology.
Table 1: Comparison of Catalysts and their Impact on Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| p-Toluenesulfonic acid | 1-5 | 4-8 | Reflux | 75-85 |
| Sulfuric Acid | 1-2 | 3-6 | Reflux | 70-80 |
| Montmorillonite K-10 | 10-20 (w/w) | 5-10 | Reflux | 80-90 |
Table 2: Effect of Methanol to 2,4-Pentanedione Molar Ratio on Yield
| Molar Ratio (Methanol : 2,4-Pentanedione) | Typical Yield (%) |
| 2.5 : 1 | 78 |
| 3.0 : 1 | 85 |
| 5.0 : 1 | 88 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of 2,4-dimethoxypentane.
Caption: A logical flowchart for troubleshooting low yields in the synthesis.
Challenges in the scale-up of 2,4-Dimethoxypentane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,4-dimethoxypentane.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for 2,4-dimethoxypentane?
A1: The most prevalent laboratory synthesis of 2,4-dimethoxypentane involves the methylation of 2,4-pentanediol (B147393). This is typically achieved through a Williamson ether synthesis, where the diol is treated with a strong base to form a dialkoxide, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663).[1] An alternative approach is an acid-catalyzed reaction of 2,4-pentanediol with methanol, which can establish an equilibrium that needs to be driven towards the product.
Q2: What are the primary challenges when scaling up the production of 2,4-dimethoxypentane?
A2: Scaling up the synthesis of 2,4-dimethoxypentane presents several key challenges:
-
Exothermic Reaction Control: The methylation reaction, particularly with reagents like dimethyl sulfate, can be highly exothermic. Managing heat removal in larger reactors is critical to prevent runaway reactions and ensure consistent product quality.
-
Stoichiometry and Addition Control: Ensuring uniform mixing and controlled addition of reagents in large volumes is crucial to avoid localized high concentrations, which can lead to side reactions and reduced yield.
-
Byproduct Formation: Incomplete methylation leading to 2-methoxy-4-pentanol is a common impurity. At higher temperatures, elimination reactions can also occur, especially if using a strong, sterically hindered base, leading to the formation of unsaturated byproducts.
-
Purification: Separating the desired 2,4-dimethoxypentane from the mono-methylated intermediate, unreacted 2,4-pentanediol, and other byproducts can be challenging at a large scale due to similar boiling points, often requiring efficient fractional distillation.
Q3: Which methylating agent is preferred for scale-up: methyl iodide or dimethyl sulfate?
A3: Both methyl iodide and dimethyl sulfate are effective methylating agents.[2][3] For industrial scale-up, dimethyl sulfate is often preferred due to its lower cost and higher boiling point, which can make it easier to handle. However, it is highly toxic and requires stringent safety protocols.[3] Methyl iodide is a potent methylating agent but is more volatile and expensive.[2] The choice often depends on a balance of reactivity, cost, safety considerations, and the specific reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2,4-Dimethoxypentane | 1. Incomplete deprotonation of 2,4-pentanediol. 2. Insufficient amount of methylating agent. 3. Reaction temperature is too low. 4. Loss of volatile product during workup. | 1. Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride). Consider a slight excess. 2. Use a stoichiometric amount or a slight excess of the methylating agent for both hydroxyl groups. 3. Optimize the reaction temperature. While initial deprotonation may be at a lower temperature, the methylation step may require gentle heating. 4. Use a well-chilled receiving flask during distillation and ensure all connections are secure. |
| Presence of 2-methoxy-4-pentanol Impurity | 1. Incomplete reaction due to insufficient base or methylating agent. 2. Short reaction time. | 1. Re-evaluate the stoichiometry of the base and methylating agent. Ensure at least two equivalents of each are used relative to the diol. 2. Increase the reaction time and monitor the reaction progress by GC or TLC until the mono-methylated intermediate is consumed. |
| Formation of Unsaturated Byproducts | 1. Reaction temperature is too high, promoting elimination. 2. Use of a sterically hindered base. | 1. Maintain a controlled reaction temperature. Consider a temperature optimization study. 2. Use a non-hindered strong base like sodium hydride. |
| Difficult Purification by Distillation | 1. Close boiling points of the product and impurities. 2. Formation of azeotropes. | 1. Utilize a fractional distillation column with a high number of theoretical plates. 2. Consider alternative purification methods such as preparative chromatography for high-purity material, although this may be less feasible at a very large scale. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of 2,4-dimethoxypentane from 2,4-pentanediol via Williamson ether synthesis.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| 2,4-Pentanediol | 10 g (0.096 mol) | 1 kg (9.6 mol) | 100 kg (960 mol) |
| Sodium Hydride (60%) | 8.4 g (0.21 mol) | 840 g (21 mol) | 84 kg (2100 mol) |
| Methyl Iodide | 28.6 g (0.202 mol) | 2.86 kg (20.2 mol) | 286 kg (2020 mol) |
| Solvent (THF) | 200 mL | 20 L | 2000 L |
| Reaction Temperature | 0°C to reflux | 0°C to reflux | 0°C to reflux |
| Reaction Time | 12 hours | 18 hours | 24 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (after distillation) | >98% | >97% | >96% |
Experimental Protocols
Synthesis of 2,4-Dimethoxypentane via Williamson Ether Synthesis
This protocol describes a representative laboratory-scale synthesis. Adjustments will be necessary for scale-up.
Materials:
-
2,4-Pentanediol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Methyl Iodide (2.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2,4-pentanediol (1.0 eq) in anhydrous THF dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Visualizations
References
Resolving peak tailing of 2,4-Dimethoxypentane in GC analysis
Welcome to the technical support center. This guide provides detailed troubleshooting for resolving peak tailing in the Gas Chromatography (GC) analysis of 2,4-Dimethoxypentane, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Resolving Peak Tailing
This guide will help you diagnose and resolve issues with peak tailing for 2,4-Dimethoxypentane. The primary step is to determine if the problem affects all peaks in your chromatogram or is specific to polar analytes like your target compound.
My chromatogram for 2,4-Dimethoxypentane shows significant peak tailing. How do I resolve this?
Peak tailing can compromise resolution and the accuracy of peak integration, affecting both qualitative and quantitative analysis.[1] To diagnose the cause, first observe whether all peaks (including the solvent peak) are tailing or if the issue is confined to specific peaks.[1][2] This initial observation will guide you to the appropriate troubleshooting path.
Path 1: All Peaks are Tailing (System-Wide Issue)
When all peaks in a chromatogram tail, the cause is typically a physical problem related to the gas flow path rather than a chemical interaction.[1][3] This can be due to disruptions that create turbulence or unswept (dead) volumes.[1][2]
Question: All peaks in my run are tailing. What should I do?
Answer: This indicates a physical disruption in the carrier gas flow path. You should systematically check the following components:
-
Improper Column Installation : An incorrectly installed column is a common cause of universal peak tailing.[4] If the column is set too high or too low in the inlet, it can create dead volumes or turbulence.[1][5] Similarly, a poor cut at the column inlet can distort the flow path.[1]
-
Solution : Re-install the column. Ensure the column cut is clean and square (90° angle) and that the insertion depth into the inlet and detector is set according to the manufacturer's specifications. Refer to Protocol 1: GC Column Cutting and Installation .
-
-
System Leaks : Leaks at the inlet or detector fittings can disrupt the carrier gas flow and pressure, leading to distorted peak shapes.
-
Solution : Perform a leak check of all fittings and connections. Tighten any loose connections or replace worn ferrules and seals.
-
-
Severe Contamination : Heavy contamination at the front of the column or within the inlet liner can create a physical obstruction.[5] This can cause non-ideal partitioning of all analytes.
-
Solution : Trim a larger section (at least 20 cm) from the inlet end of the column and replace the inlet liner.[5] If the problem persists, the column may need to be replaced.
-
Path 2: Only 2,4-Dimethoxypentane and Other Polar Peaks are Tailing (Analyte-Specific Issue)
If only polar compounds like 2,4-Dimethoxypentane (an ether) exhibit tailing while non-polar compounds (e.g., alkanes) have good peak shape, the root cause is likely an unwanted chemical interaction between the analyte and active sites within the GC system.[1][2]
Question: My hydrocarbon standard looks fine, but the 2,4-Dimethoxypentane peak is tailing badly. Why?
Answer: This pattern strongly suggests that the polar ether functional group of your analyte is interacting with active sites in your system. These active sites are often exposed silanol (B1196071) (-Si-OH) groups on the surfaces of the inlet liner, column, or fittings.[1][5]
Follow these steps to eliminate active sites:
-
Inlet Contamination and Activity : The inlet liner is a common source of activity.[6] Over time, the deactivation layer on the liner can degrade, exposing silanol groups that interact with polar analytes.
-
Solution : Replace the inlet liner with a new, high-quality deactivated liner. Also, replace the septum.[4] See Protocol 2: GC Inlet Maintenance .
-
-
Column Contamination/Activity : The stationary phase at the beginning of the column can become active due to contamination or degradation from repeated injections.
-
Solution : Trim the front end of the column (e.g., 10-20 cm) to remove the contaminated section.[7] See Protocol 1: GC Column Cutting and Installation .
-
-
Inappropriate Column Choice : Using a column that is not sufficiently inert or is mismatched in polarity can cause peak tailing for polar compounds.[8]
-
Solution : Ensure you are using a column suitable for polar compounds like ethers. A column with a polyethylene (B3416737) glycol (PEG, "WAX") stationary phase or a 5% phenyl-methylpolysiloxane phase with high inertness (often designated with "ms" or "Inert") is recommended.[9][10] Matching the column polarity to the analyte polarity generally improves peak shape.[11]
-
-
Suboptimal Temperatures : If the inlet temperature is too low, the sample may not vaporize efficiently, leading to poor peak shape. Additionally, temperature programming can significantly improve the peak shape of later-eluting compounds compared to isothermal methods.[12][13]
-
Solution : Ensure the inlet temperature is sufficient for rapid vaporization of 2,4-Dimethoxypentane. If using isothermal conditions, consider developing a temperature program to keep peaks sharp.
-
Summary of Troubleshooting Steps
| Symptom | Potential Cause | Primary Solution(s) | Secondary Solution(s) |
| All peaks tail | Physical/Flow Path Issue | 1. Re-cut and re-install the column correctly.[1] 2. Perform a leak check on all system fittings. | 1. Replace the inlet liner. 2. Trim 20cm or more from the column inlet.[5] |
| Only polar peaks tail | Chemical/Activity Issue | 1. Replace the inlet liner and septum with new, deactivated parts.[4][6] 2. Trim 10-20 cm from the column inlet.[7] | 1. Switch to a more inert column (e.g., Wax or "ms" phase).[9] 2. Optimize inlet and oven temperatures.[13] |
| Tailing worsens over time | Contamination Buildup | 1. Implement a routine maintenance schedule (liner/septum replacement, column trimming).[5] | 1. Improve sample cleanup procedures to remove non-volatile matrix components.[4] |
Experimental Protocols
Protocol 1: GC Column Cutting and Installation
A proper column cut is critical for achieving symmetric peaks. A poor, jagged cut can create turbulence and active sites at the column entrance.[6]
-
Materials : Lint-free gloves, ceramic scoring wafer or diamond scribe, magnifying tool, appropriate column nut and ferrule.
-
Procedure :
-
Preparation : Wear lint-free gloves to prevent contamination. Ensure the GC oven and inlet are cool.
-
Scoring : Hold the column firmly and use a ceramic scoring wafer to make a light, clean scratch on the polyimide coating at a 90-degree angle.
-
Breaking : Gently snap the column at the score. It should break cleanly.
-
Inspection : Use a magnifying tool to inspect the cut. The end must be perfectly flat and square with no jagged edges or shards.[1] If the cut is imperfect, repeat the process.
-
Installation : Slide the column nut and a new ferrule onto the column. Consult your GC manual for the correct column insertion distance into the inlet. Gently insert the column to the specified depth, then tighten the nut (finger-tight plus an additional ¼ to ½ turn with a wrench). Do not overtighten.[6]
-
Verification : After installation, perform a leak check.
-
Protocol 2: GC Inlet Maintenance
Routine inlet maintenance is the most effective way to prevent peak shape problems caused by activity and contamination.[4][5]
-
Materials : Lint-free gloves, new septum, new deactivated inlet liner and O-ring, tweezers.
-
Procedure :
-
Cooldown : Ensure the GC inlet and oven are cool and the carrier gas is turned off.
-
Remove Column : Carefully loosen the column nut and remove the column from the inlet.
-
Disassemble Inlet : Remove the inlet retaining nut, septum, and any hardware securing the liner.
-
Replace Consumables : Using tweezers, remove the old liner and O-ring. Wipe the inlet surfaces with a solvent-moistened, lint-free swab if necessary. Install the new O-ring and deactivated liner.
-
Install New Septum : Replace the septum and reassemble the inlet hardware.
-
Re-install Column : Re-install the GC column as described in Protocol 1.
-
Final Checks : Turn on the carrier gas, perform a leak check, and allow the system to equilibrate before running samples.
-
Frequently Asked Questions (FAQs)
Q1: What exactly is an "active site" in a GC system? A1: An active site is a location in the GC flow path that can chemically interact with and adsorb analytes. The most common active sites are silanol groups (-Si-OH) on the surface of glass liners or the fused silica (B1680970) column.[1][5] These polar, acidic groups can form strong hydrogen bonds with polar analytes like ethers, causing a portion of the analyte molecules to be retained longer, which results in peak tailing.[1]
Q2: How does a "deactivated" or "inert" liner prevent peak tailing? A2: Deactivated liners are treated to cap the active silanol groups, typically by converting them to less reactive silyl (B83357) ethers (-Si-O-Si(CH3)3).[1][5] This chemical "capping" creates an inert surface that minimizes unwanted interactions with polar analytes, leading to more symmetrical peaks.
Q3: Could my sample concentration be causing the peak tailing? A3: Yes, this is known as column overload. If you inject too much sample, you can saturate the stationary phase, which can lead to peak distortion that often appears as fronting but can sometimes cause tailing.[14] To check for this, try diluting your sample and injecting it again. If the peak shape improves, overload was a contributing factor.
Q4: How often should I perform inlet maintenance? A4: The frequency depends on the cleanliness of your samples and the number of injections. For methods with "dirty" sample matrices, you may need to replace the liner and septum daily or weekly. For clean samples, it might be monthly. A good practice is to monitor the peak shape of a sensitive compound like 2,4-Dimethoxypentane. When you start to see tailing develop, it is time for maintenance.[5]
Q5: Can the injection technique affect peak tailing? A5: Yes. For splitless injections, a low initial oven temperature is crucial for focusing the analyte band at the head of the column. If the initial temperature is too high, poor focusing can occur, which may contribute to peak broadening or tailing.[4][15] Additionally, a split ratio that is too low in a split injection may not allow for an efficient sample introduction, potentially causing tailing.[4]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 9. 極性 GC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 11. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
Technical Support Center: 2,4-Dimethoxypentane & Peroxide Formation
Welcome to the technical support center for the safe handling and use of 2,4-Dimethoxypentane. This guide provides essential information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals to prevent the hazardous formation of peroxides.
Disclaimer: 2,4-Dimethoxypentane, as an ether, is susceptible to autoxidation to form potentially explosive peroxides. The guidance provided here is based on established safety protocols for analogous peroxide-forming ethers and should be used in conjunction with your institution's specific safety policies and the chemical's Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a critical safety concern for 2,4-Dimethoxypentane?
A1: Peroxide formation is a chemical process where certain organic compounds, including ethers like 2,4-Dimethoxypentane, react with atmospheric oxygen in a process called autoxidation.[1] This reaction, often initiated by light or heat, proceeds via a free-radical chain mechanism to form hydroperoxides and peroxides.[2][3] These peroxide compounds are highly unstable and can be sensitive to shock, heat, or friction, posing a significant explosion hazard.[4] The risk becomes acute when the solvent is distilled or evaporated, as the less volatile peroxides can become dangerously concentrated.[5]
Q2: How can I tell if my container of 2,4-Dimethoxypentane has formed dangerous levels of peroxides?
A2: While low levels of peroxides may not be visible, high concentrations can sometimes be identified visually.[1] You should treat any container with extreme caution if you observe:
-
Crystalline solid formation, either in the liquid or around the cap.[6][7]
-
A viscous oily layer or liquid stratification.
-
A rusted or difficult-to-open cap, as friction from opening could trigger an explosion if peroxides have formed in the threads.[7][8]
If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER . Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[7][9]
Q3: What are the best practices for storing 2,4-Dimethoxypentane?
A3: Proper storage is the most effective way to inhibit peroxide formation. Key practices include:
-
Dating: Clearly label every container with the date it was received and the date it was first opened.[6][10]
-
Exclusion of Air: Store in a tightly sealed, airtight container to minimize oxygen exposure.[7] Consider purging the headspace with an inert gas like nitrogen or argon.[3][11]
-
Exclusion of Light: Store in an opaque or amber-colored bottle away from light and sunlight, as UV light can initiate and accelerate peroxide formation.[3][6]
-
Temperature Control: Store in a cool, dry, and well-ventilated area away from heat sources.[12][13] Do not refrigerate at temperatures that could cause the solvent to freeze, as this can cause peroxides to precipitate out of solution, making them more shock-sensitive.[10]
-
Inhibitors: Whenever possible, purchase solvents containing an inhibitor like butylated hydroxytoluene (BHT).[14][15] BHT scavenges free radicals, slowing the autoxidation process.[1] Note that distillation will remove the inhibitor, making the purified solvent highly susceptible to rapid peroxide formation.[1]
Q4: How often should I test my 2,4-Dimethoxypentane for peroxides?
A4: 2,4-Dimethoxypentane can be categorized as a Class B peroxide former, meaning it forms explosive peroxides upon concentration.[4][5] Testing frequency should be as follows:
-
Upon Opening: Test all new containers upon first opening.[14]
-
Periodic Testing: Test opened containers every 6 to 12 months.[5][16]
-
Before Use: Always test for peroxides before distilling, evaporating, or otherwise concentrating the solvent.[10][14] A peroxide concentration above 50-100 ppm is considered dangerous for such procedures.[10]
Troubleshooting Guides
Scenario 1: I found an old, undated container of 2,4-Dimethoxypentane.
-
Problem: The age and history of the solvent are unknown, making it impossible to assess the potential for peroxide formation.[6]
-
Solution:
-
Visual Inspection: Carefully inspect the container from a safe distance for any signs of crystallization, discoloration, or a rusted cap.[6]
-
If Visual Signs are Present: DO NOT handle the container. Treat it as potentially explosive and contact your EHS office immediately for disposal.[9]
-
If No Visual Signs are Present: While safer, the container should still be handled with extreme caution. If you are not equipped or trained to test and handle potentially peroxidized materials, it is safest to contact EHS for disposal.
-
Scenario 2: My peroxide test result is positive.
-
Problem: Peroxides have been detected in the solvent, indicating a potential hazard.
-
Solution: The appropriate action depends on the peroxide concentration.
-
Low Concentration (< 50 ppm): If you plan to use the solvent immediately, you can proceed to a peroxide removal protocol.[17] If not for immediate use, it is often safer to dispose of the solvent as hazardous waste.
-
High Concentration (> 100 ppm): Do not attempt to remove the peroxides. The material is hazardous and should be disposed of immediately through your EHS office.[10][17]
-
Scenario 3: I need to distill 2,4-Dimethoxypentane.
-
Problem: Distillation concentrates less volatile peroxides, dramatically increasing the risk of an explosion.[8][17]
-
Solution:
-
Test Before Distilling: ALWAYS test the solvent for peroxides immediately before starting the distillation process.[7][14] Do not proceed if the concentration is above acceptable limits (typically < 50 ppm).[17]
-
Never Distill to Dryness: This is the most common cause of peroxide-related explosions.[7] Always leave at least 10-20% of the liquid volume in the distilling flask.[7][10]
-
Use a Safety Shield: Perform the distillation in a fume hood behind a blast shield.[9]
-
Consider Inhibitors: Remember that distillation removes inhibitors like BHT. The resulting peroxide-free solvent is very susceptible to new peroxide formation and should be used immediately or stored with a freshly added inhibitor under an inert atmosphere.[1]
-
Visualizing Key Processes
The following diagrams illustrate the fundamental mechanism of peroxide formation, a standard workflow for testing, and a logical approach to troubleshooting potentially hazardous containers.
Caption: Free-radical mechanism of ether autoxidation.
Caption: Experimental workflow for peroxide detection.
Caption: Troubleshooting logic for suspect containers.
Experimental Protocols
Protocol 1: Peroxide Detection with Commercial Test Strips
This method is a rapid and convenient semi-quantitative test for hydroperoxides.[9]
Methodology:
-
Dip the test strip into the 2,4-Dimethoxypentane sample for 1 second.[18]
-
Remove the strip and shake off any excess liquid.
-
Allow the solvent to evaporate from the test pad.
-
After the solvent evaporates, add one drop of deionized water to the test pad.[18] Some protocols suggest breathing on the strip to provide moisture.[19]
-
Wait for the time specified by the manufacturer (typically 5-15 seconds).[5][18]
-
Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in ppm. A blue color indicates the presence of peroxides.[5]
| Data Presentation: Interpreting Test Strip Results | |
| Color Result | Interpretation & Action |
| White / No Change | < 10 ppm: Peroxides not detected or at a very low level. Safe for general use. |
| Light Blue | 10 - 50 ppm: Low concentration of peroxides present. Use with caution. Do not distill. Consider peroxide removal. |
| Dark Blue / Purple | > 100 ppm: High, dangerous concentration of peroxides. Do not use. Dispose of immediately via EHS.[5] |
Protocol 2: Peroxide Detection with Potassium Iodide (KI)
This is a classic qualitative or semi-quantitative chemical test. Peroxides oxidize the iodide ion (I⁻) to iodine (I₂), which imparts a yellow-to-brown color.
Methodology:
-
In a clean test tube, add 1-3 mL of the 2,4-Dimethoxypentane to be tested.
-
Add an equal volume of glacial acetic acid.[20]
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals, or a few drops of a freshly prepared 10% KI solution.[21]
-
Stopper the tube and shake for 30 seconds.
-
Observe the color of the solution against a white background.
| Data Presentation: Interpreting KI Test Results | |
| Color Result | Interpretation & Action |
| Colorless | Negative: No significant level of peroxides detected. |
| Pale Yellow | Low Positive: Low concentration of peroxides present. |
| Brown | High Positive: High concentration of peroxides present.[20] |
| Dark Blue/Violet (with starch) | High Positive: For a more sensitive test, add a drop of starch solution. A dark blue/violet color indicates the presence of iodine and thus peroxides. |
Protocol 3: Peroxide Removal with Activated Alumina (B75360)
This method is effective for removing hydroperoxides and is often preferred for its simplicity and for not introducing water or other reagents.
Methodology:
-
Set up a chromatography column packed with activated basic alumina. The amount of alumina will depend on the volume of solvent and the level of peroxide contamination.
-
Carefully pour the 2,4-Dimethoxypentane containing peroxides onto the top of the column.
-
Allow the solvent to percolate through the alumina bed under gravity or with gentle positive pressure.[22]
-
Collect the purified solvent as it elutes from the column.
-
Crucially, test the eluted solvent for peroxides using one of the methods above to confirm their removal.[22]
-
Note: This process removes both peroxides and any added inhibitors (e.g., BHT). The purified solvent is now highly susceptible to peroxide formation and must be used immediately, stored under an inert atmosphere, or have an inhibitor added back.[21]
Protocol 4: Peroxide Removal with Acidified Ferrous Sulfate (B86663)
This is a chemical reduction method that effectively destroys peroxides.
Methodology:
-
Prepare a fresh solution of acidic ferrous sulfate by dissolving 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of distilled water and carefully adding 6 mL of concentrated sulfuric acid.[17]
-
In a separatory funnel, shake the water-insoluble 2,4-Dimethoxypentane with an equal volume of the freshly prepared ferrous sulfate solution.
-
Vent the separatory funnel frequently.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any residual acid or salts.
-
Dry the solvent over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Test the treated solvent to ensure all peroxides have been removed.[21][23]
References
- 1. louisville.edu [louisville.edu]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. wcu.edu [wcu.edu]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. hawaii.edu [hawaii.edu]
- 15. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 18. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 19. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 20. ehs.wisc.edu [ehs.wisc.edu]
- 21. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 22. youtube.com [youtube.com]
- 23. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
Troubleshooting unexpected results in reactions involving 2,4-Dimethoxypentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethoxypentane. Our resources are designed to help you address unexpected results in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction in 2,4-Dimethoxypentane as a solvent is sluggish or incomplete. What could be the issue?
A1: If 2,4-Dimethoxypentane is used as a solvent, its purity is crucial. Trace amounts of water or acidic impurities can interfere with sensitive reactions. Additionally, ensure your starting materials are fully soluble in 2,4-Dimethoxypentane at the reaction temperature. Incomplete dissolution can lead to reduced reaction rates. Consider increasing the temperature or using a co-solvent to improve solubility.
Q2: I am observing the formation of acetone (B3395972) and methanol (B129727) as byproducts in my reaction. Why is this happening?
A2: 2,4-Dimethoxypentane is an acetal (B89532) derived from pentan-2,4-dione and methanol. Acetals are susceptible to hydrolysis under acidic conditions, which cleaves the ether linkages to regenerate the parent ketone (in this case, pentan-2,4-dione, which can further react or be observed as its tautomer) and alcohol (methanol).[1][2][3] The presence of even catalytic amounts of acid, including Lewis acids or protic acids generated in situ, can lead to the decomposition of 2,4-Dimethoxypentane.
Q3: Can I use acidic reagents in reactions involving 2,4-Dimethoxypentane?
A3: It is generally not recommended to use strong acidic reagents with 2,4-Dimethoxypentane, as this will likely lead to its decomposition.[4] If acidic conditions are necessary, consider using a different solvent that is stable to acid. If 2,4-Dimethoxypentane is a reactant, any acidic reagent will likely cleave the acetal.
Q4: How can I purify 2,4-Dimethoxypentane to remove potential impurities like water or acid?
A4: To remove water, 2,4-Dimethoxypentane can be dried over a suitable drying agent like anhydrous magnesium sulfate (B86663) or molecular sieves, followed by distillation. To remove acidic impurities, it can be washed with a mild aqueous base (e.g., sodium bicarbonate solution), followed by washing with water, drying, and distillation.
Troubleshooting Guides
Issue 1: Unexpected Formation of Byproducts during a Grignard Reaction
Scenario: You are performing a Grignard reaction where 2,4-Dimethoxypentane is used as a solvent. Upon workup and analysis (e.g., by GC-MS or NMR), you observe the formation of acetone and methanol, in addition to your expected product.
Possible Cause: The Grignard reagent, which is a strong base, may have reacted with trace amounts of acidic impurities in the 2,4-Dimethoxypentane, leading to the generation of species that catalyze the hydrolysis of the solvent upon aqueous workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reaction byproducts.
Detailed Steps:
-
Verify Solvent Purity: Before the reaction, test a small sample of your 2,4-Dimethoxypentane for the presence of water (e.g., using a Karl Fischer titrator) and acidity (e.g., using a pH indicator).
-
Purify the Solvent: If impurities are detected, purify the 2,4-Dimethoxypentane by drying over anhydrous potassium carbonate followed by distillation.
-
Use Fresh Grignard Reagent: Ensure the Grignard reagent has not degraded due to exposure to air or moisture.
-
Control Reaction Temperature: Run the reaction at the recommended temperature to minimize side reactions.
Issue 2: Low Yield in a Reaction Where 2,4-Dimethoxypentane is a Protecting Group
Scenario: You have protected a 1,3-diol as its acetal with 2,4-dimethoxypentane. In a subsequent step involving a Lewis acid, you observe a low yield of your desired product and the reappearance of the deprotected diol.
Possible Cause: The Lewis acid used in the subsequent step is likely cleaving the acetal protecting group. The stability of acetals to Lewis acids can vary depending on the specific Lewis acid and the reaction conditions.
Acetal Deprotection Signaling Pathway:
Caption: Lewis acid-mediated deprotection of a 2,4-dimethoxypentane acetal.
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Applicability |
| Use a Milder Lewis Acid | Switch to a less potent Lewis acid that is still effective for your desired transformation but less likely to cleave the acetal. | When alternative Lewis acids are compatible with the reaction. |
| Lower the Reaction Temperature | Acetal cleavage is often kinetically slower at lower temperatures. | If the desired reaction can proceed efficiently at a lower temperature. |
| Reduce Reaction Time | Minimize the exposure of the acetal to the Lewis acid by optimizing the reaction time. | For reactions that proceed to completion relatively quickly. |
| Use an Alternative Protecting Group | If the acetal is too labile, consider a more robust protecting group for the diol. | When reaction conditions are too harsh for the acetal. |
Experimental Protocols
Protocol 1: Purification of 2,4-Dimethoxypentane for Use as a Solvent
Objective: To obtain dry, acid-free 2,4-Dimethoxypentane.
Materials:
-
2,4-Dimethoxypentane (technical grade)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Distillation apparatus
Procedure:
-
Add 2,4-Dimethoxypentane to a round-bottom flask.
-
Add anhydrous potassium carbonate (approximately 10 g per 100 mL of solvent).
-
Stir the mixture at room temperature for 4-6 hours.
-
Set up a distillation apparatus and distill the 2,4-Dimethoxypentane under atmospheric pressure (boiling point ~138-140 °C).
-
Collect the fraction boiling within a narrow range (±1 °C of the literature boiling point).
-
Store the purified solvent over activated molecular sieves to maintain dryness.
Protocol 2: Acetal Formation with a 1,3-Diol
Objective: To protect a 1,3-diol using 2,4-Dimethoxypentane.
Materials:
-
1,3-Diol (1 equivalent)
-
2,4-Dimethoxypentane (1.2 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,3-diol, 2,4-Dimethoxypentane, and a catalytic amount of PPTS.
-
Add toluene as the solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete (typically when water is no longer collected in the Dean-Stark trap), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal by column chromatography or distillation.
Quantitative Data Summary
| Parameter | 2,4-Dimethoxypentane | Acetone | Methanol |
| Molecular Weight ( g/mol ) | 132.20 | 58.08 | 32.04 |
| Boiling Point (°C) | 138-140 | 56 | 64.7 |
| Density (g/mL) | ~0.87 | 0.791 | 0.792 |
Note: The data presented here is approximate and may vary based on specific conditions and purity.
References
Validation & Comparative
A Comparative Guide to Diol Protection: 2,2-Dimethoxypropane vs. 2,4-Pentanediol Acetal Strategy
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is critical for achieving high yields and preventing unwanted side reactions. This guide provides an objective, data-driven comparison of two strategies for the protection of 1,2- and 1,3-diols: the widely used 2,2-dimethoxypropane (B42991) for the formation of isopropylidene acetals (acetonides), and the use of 2,4-pentanediol (B147393) to form 4,6-dimethyl-1,3-dioxane (B14143297) derivatives. While 2,4-dimethoxypentane itself is not a common reagent for this purpose, the corresponding cyclic acetal (B89532) derived from 2,4-pentanediol offers a structurally distinct alternative for diol protection.
Introduction to the Protecting Groups
2,2-Dimethoxypropane is a versatile reagent commonly employed for the protection of diols as isopropylidene acetals, also known as acetonides.[1] This method is favored for its simplicity and the generally mild conditions required for both protection and deprotection. The resulting five-membered 1,3-dioxolane (B20135) ring is a staple in the protection of cis-1,2-diols.
The 2,4-Pentanediol acetal strategy involves the acid-catalyzed reaction of a carbonyl compound with 2,4-pentanediol to yield a six-membered 4,6-dimethyl-1,3-dioxane ring system.[2] This approach provides a sterically different and often more robust protecting group compared to the acetonide.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for the formation and deprotection of these two classes of diol protecting groups.
Table 1: Comparison of Protection Reaction Parameters
| Parameter | Isopropylidene Acetal (from 2,2-Dimethoxypropane) | 4,6-Dimethyl-1,3-Dioxane (from 2,4-Pentanediol) |
| Typical Reagents | Diol, 2,2-Dimethoxypropane, Acid Catalyst (e.g., CSA, p-TsOH)[3] | Diol, Aldehyde/Ketone, 2,4-Pentanediol, Acid Catalyst (e.g., p-TsOH)[2] |
| Common Solvents | Dichloromethane (B109758) (CH₂Cl₂), Dimethylformamide (DMF)[3] | Toluene, Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | Room Temperature[3] | Room Temperature to Reflux |
| Typical Reaction Time | 1 - 7 hours[3] | Varies depending on substrate |
| Reported Yields | 82 - 88%[3] | Generally high |
Table 2: Comparison of Deprotection Conditions
| Parameter | Isopropylidene Acetal | 4,6-Dimethyl-1,3-Dioxane |
| Typical Reagents | Aqueous Acid (e.g., HCl, TFA), Lewis Acids (e.g., ZrCl₄)[3][4] | Aqueous Acid (e.g., HCl, Acetic Acid) |
| Common Solvents | Methanol/Water, THF/Water[3] | Acetone/Water, THF/Water |
| Reaction Temperature | 0 °C to Room Temperature[3] | Room Temperature to Reflux |
| Typical Reaction Time | 45 minutes - 72 hours[3] | Generally slower than acetonide cleavage |
| Key Stability Difference | More acid-labile | Generally more stable to acid hydrolysis than 1,3-dioxolanes[5] |
Experimental Protocols
Protocol 1: General Procedure for Isopropylidene Acetal Protection of a 1,2-Diol
-
Dissolve the diol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2,2-dimethoxypropane (1.5 equiv).
-
Add a catalytic amount of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) (0.02 equiv).
-
Stir the reaction mixture at room temperature for 2-7 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Upon completion, quench the reaction with triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for 4,6-Dimethyl-1,3-Dioxane Protection of a Diol
-
To a solution of the diol (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in toluene, add 2,4-pentanediol (1.2 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 equiv).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting 4,6-dimethyl-1,3-dioxane by column chromatography.
Protocol 3: General Procedure for Acid-Catalyzed Deprotection of an Isopropylidene Acetal
-
Dissolve the isopropylidene-protected diol in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature and monitor the deprotection by TLC.[3]
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the deprotected diol as needed.
Mandatory Visualizations
Caption: Reaction pathways for diol protection.
Caption: General trend in acid stability.
Performance Comparison
Isopropylidene Acetals (from 2,2-Dimethoxypropane):
-
Advantages: The formation of acetonides is often rapid and proceeds in high yields under mild, room temperature conditions.[3] The starting material, 2,2-dimethoxypropane, also acts as a water scavenger, driving the reaction to completion. A wide range of catalysts can be employed, offering flexibility in experimental design.[6] Deprotection is typically straightforward using dilute acid.[3]
-
Disadvantages: Acetonides are generally more susceptible to acid-catalyzed hydrolysis compared to their six-membered ring counterparts (1,3-dioxanes).[5] This can be a limitation in synthetic routes that require subsequent acidic steps.
4,6-Dimethyl-1,3-Dioxanes (from 2,4-Pentanediol):
-
Advantages: The resulting six-membered 1,3-dioxane (B1201747) ring is thermodynamically more stable than the five-membered 1,3-dioxolane ring of an acetonide.[5] This enhanced stability provides more robust protection under acidic conditions, allowing for a wider range of subsequent chemical transformations. The methyl substituents at the 4- and 6-positions can also offer additional steric hindrance around the protected diol.
-
Disadvantages: The formation of these acetals may require more forcing conditions, such as heating with azeotropic removal of water, compared to acetonide formation. The deprotection also typically requires stronger acidic conditions or longer reaction times.
Conclusion
The choice between using 2,2-dimethoxypropane to form an isopropylidene acetal and employing a 2,4-pentanediol-based strategy to form a 4,6-dimethyl-1,3-dioxane depends on the specific requirements of the synthetic route.
-
For rapid, mild protection of diols where subsequent steps do not involve acidic conditions, 2,2-dimethoxypropane is an excellent and convenient choice.
-
When a more robust protecting group with greater stability towards acidic reagents is necessary, the 2,4-pentanediol acetal strategy provides a valuable alternative, offering enhanced stability that can be crucial for the successful execution of complex, multi-step syntheses.
Researchers should carefully consider the stability requirements of their synthetic intermediates when selecting the appropriate diol protecting group.
References
A Comparative Guide to Alternative Solvents for 2,4-Dimethoxypentane in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of a solvent is a critical decision that influences reaction efficiency, safety, and environmental impact. While 2,4-dimethoxypentane serves as a solvent in various applications, the constant drive for greener, safer, and more efficient processes necessitates a thorough evaluation of its alternatives.[1][2] This guide provides a detailed comparison of prominent ethereal solvents that can be used as alternatives, focusing on their physical properties, performance in key organic reactions, and safety profiles.
The primary alternatives discussed include Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl Methyl Ether (MTBE), and Diisopropyl Ether (DIPE). These are compared against the well-established, yet often problematic, Tetrahydrofuran (THF) to provide a comprehensive performance benchmark.
Physical and Chemical Properties: A Comparative Table
The suitability of a solvent is fundamentally dictated by its physical properties. Key parameters such as boiling point, water solubility, and peroxide formation tendency are crucial for process design, work-up procedures, and safety. The following table summarizes these properties for 2,4-dimethoxypentane and its alternatives.
| Property | 2,4-Dimethoxypentane | CPME | 2-MeTHF | MTBE | DIPE | THF |
| Boiling Point (°C) | ~137 (Predicted) | 106[3][4] | 80[5] | 55.2[6] | 68.5[7] | 66[8] |
| Melting Point (°C) | N/A | < -140[8] | -136[8] | -108.6[6] | -60[7] | -108.5[8] |
| Density (g/cm³ at 20°C) | ~0.84 (Predicted) | 0.86[8] | 0.86[5] | 0.74[6] | 0.725[9] | 0.89[5] |
| Solubility in Water ( g/100g ) | Low | 0.3[3] | 4.1[5] | 4.8[6] | 0.2[9] | Miscible[5] |
| Flash Point (°C) | ~27 (Predicted) | -1[4] | -11 | -10[6] | -28[10] | -14.5[11] |
| Peroxide Formation | Moderate | Low[4][8] | Lower than THF[12] | Very Low[11][13] | High[7][9] | High[14] |
| Azeotrope with Water (% H₂O) | N/A | 16.3[4] | 10.6[5] | 3.5[4] | N/A | 6.7[5] |
Performance in Organic Synthesis: Focus on Grignard Reactions
Grignard reactions are a cornerstone of organic synthesis, and the choice of an ethereal solvent is critical for their success. The solvent must effectively solvate the Grignard reagent, influencing its formation and reactivity.[15][16] While THF is a common choice, its high water miscibility can complicate work-ups, and its tendency to form explosive peroxides is a significant safety concern.[14][15] Greener alternatives like 2-MeTHF and CPME have been systematically evaluated and often show comparable or even superior performance.[17]
Comparative Yields in a Grignard Reaction
The following data, adapted from a systematic study, compares the performance of various ethereal solvents in the reaction of benzylmagnesium chloride with 2-butanone (B6335102).
| Solvent | Yield (%) of 1-phenyl-2-methyl-2-butanol |
| 2-MeTHF | 90%[17] |
| Diethyl Ether (Et₂O) | 94%[17] |
| CPME | 45%[17] |
| THF | 27%[17] |
Analysis: In this specific Grignard reaction, 2-MeTHF demonstrated performance nearly equivalent to the traditional high-performer, diethyl ether.[17] Both significantly outperformed THF, where a substantial amount of Wurtz coupling by-product was observed.[17] CPME provided a moderate yield under these conditions.[17] The excellent performance of 2-MeTHF, combined with its derivation from renewable sources and improved safety profile over THF and diethyl ether, makes it a compelling alternative.[12][17]
CPME is noted for its high hydrophobicity, stability under acidic and basic conditions, and resistance to peroxide formation, making it an attractive process solvent despite the lower yield in this specific example.[4][8] MTBE is also a viable option, particularly valued for its very low tendency to form peroxides, though it is a poor choice for Grignard reagent formation itself.[13][18] DIPE is a powerful solvent but its high propensity for forming dangerous peroxides requires extreme caution.[7][9]
Experimental Protocols
To provide a practical context, a detailed methodology for a representative Grignard reaction is outlined below.
Protocol: Synthesis of 1-phenyl-2-methyl-2-butanol using a Grignard Reagent in 2-MeTHF
Objective: To synthesize 1-phenyl-2-methyl-2-butanol via the reaction of benzylmagnesium chloride with 2-butanone in 2-MeTHF.
Materials:
-
Magnesium turnings
-
Benzyl (B1604629) chloride
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
2-Butanone, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser), dried in an oven.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried. The apparatus is maintained under a positive pressure of inert gas (N₂ or Ar).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) into the flask. Add 50 mL of anhydrous 2-MeTHF. In the dropping funnel, place a solution of benzyl chloride (1.0 equivalent) in 30 mL of anhydrous 2-MeTHF.
-
Initiation: Add a small portion (approx. 5 mL) of the benzyl chloride solution to the magnesium suspension. The reaction may require gentle warming or the addition of an iodine crystal to initiate. Once initiated, an exothermic reaction and bubbling will be observed.
-
Addition: Add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the reaction mixture to 0°C using an ice bath. Add a solution of 2-butanone (1.0 equivalent) in 20 mL of anhydrous 2-MeTHF dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while stirring.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. The organic layer will separate cleanly from the aqueous layer due to the low water miscibility of 2-MeTHF.[12] Separate the layers and extract the aqueous layer with an additional portion (20 mL) of 2-MeTHF.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-phenyl-2-methyl-2-butanol can be purified by column chromatography or distillation.
Mandatory Visualization
Solvent Selection Workflow
The process of selecting an appropriate solvent involves balancing multiple factors, including reaction compatibility, safety, environmental impact, and process requirements. The following diagram illustrates a logical workflow for choosing an alternative to a standard ethereal solvent.
Caption: Decision workflow for selecting an alternative ethereal solvent.
References
- 1. guidechem.com [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempoint.com [chempoint.com]
- 6. bdmaee.net [bdmaee.net]
- 7. Diisopropyl ether - Sciencemadness Wiki [sciencemadness.org]
- 8. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 9. Diisopropyl ether - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 18. tert-Butyl methyl ether: Application, synthesis and hazard_Chemicalbook [chemicalbook.com]
A Comparative Guide to 2,4-Dimethoxypentane and Other Ethereal Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis and formulation, directly impacting reaction efficiency, product purity, and overall process safety and sustainability. Ethereal solvents are widely employed in a vast array of chemical transformations due to their ability to solvate a broad range of compounds and their relative inertness under many reaction conditions. This guide provides a comparative analysis of the emerging solvent, 2,4-dimethoxypentane, against established ethereal solvents: tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and 1,4-dioxane (B91453).
This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison of the physical and chemical properties of these solvents. While experimental data for 2,4-dimethoxypentane is limited, this guide consolidates available information and provides context through comparison with well-characterized alternatives.
Physical and Chemical Properties: A Comparative Overview
A comprehensive understanding of a solvent's physical properties is fundamental to its selection for a specific application. The following table summarizes key physical and chemical data for 2,4-dimethoxypentane and other common ethereal solvents. It is important to note that some of the data for 2,4-dimethoxypentane are predicted values due to the limited availability of experimental data.
| Property | 2,4-Dimethoxypentane | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | 1,4-Dioxane |
| CAS Number | 41021-50-5 | 109-99-9 | 96-47-9 | 5614-37-9 | 123-91-1 |
| Molecular Formula | C₇H₁₆O₂[1] | C₄H₈O | C₅H₁₀O | C₆H₁₂O | C₄H₈O₂ |
| Molecular Weight ( g/mol ) | 132.20[1] | 72.11 | 86.13 | 100.16 | 88.11 |
| Boiling Point (°C) | Predicted: ~140-160 | 66 | 80 | 106 | 101 |
| Melting Point (°C) | Predicted: <-70 | -108.4 | -136 | <-140 | 11.8 |
| Density (g/mL @ 20°C) | Predicted: ~0.85 | 0.889 | 0.854 | 0.86 | 1.034 |
| Polarity (Relative) | Predicted: Moderate | 0.207[2] | Moderate | Low | 0.164[2] |
| Solubility in Water | Predicted: Sparingly soluble | Miscible | 14 g/100 mL | 1.1 g/100 g | Miscible |
Efficacy in Key Chemical Applications
Ethereal solvents are indispensable in a multitude of synthetic transformations. Their performance is often dictated by their solvating power, Lewis basicity, and boiling point. Below is a discussion of the potential efficacy of 2,4-dimethoxypentane in comparison to its counterparts in several key reaction classes.
Grignard Reactions
Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. The choice of ethereal solvent is crucial for the formation and stability of the Grignard reagent.
-
Tetrahydrofuran (THF) is a common solvent for Grignard reactions due to its excellent ability to solvate the magnesium center, facilitating reagent formation.[3]
-
2-Methyltetrahydrofuran (2-MeTHF) is often considered a "greener" alternative to THF, with a higher boiling point allowing for higher reaction temperatures.
-
Cyclopentyl Methyl Ether (CPME) is another environmentally benign option with a high boiling point and low peroxide-forming tendencies.
-
2,4-Dimethoxypentane , with its two ether functionalities, is predicted to be an effective solvent for Grignard reactions. The presence of two oxygen atoms may enhance the solvation of the magnesium species, potentially influencing the reactivity and stability of the Grignard reagent. However, the steric hindrance around the oxygen atoms might affect its coordinating ability compared to less hindered ethers like THF.
Lithium-Ion Battery Electrolytes
Ethereal solvents are key components of electrolytes in lithium-ion batteries, facilitating the transport of lithium ions between the anode and cathode.
-
Ethers like 1,2-dimethoxyethane (DME) and 1,3-dioxolane (DOL) are frequently used in lithium-ion battery electrolytes.[4]
-
The electrochemical stability and low viscosity of ethereal solvents contribute to improved battery performance.
-
2,4-Dimethoxypentane , with its potential for good lithium salt solubility and a presumably higher boiling point, could offer advantages in terms of safety and operating temperature range for lithium-ion batteries. Its higher molecular weight and potential for increased viscosity compared to smaller ethers would need to be considered and likely formulated with co-solvents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful research. The following sections provide representative procedures for common reactions where ethereal solvents are employed.
General Protocol for a Grignard Reaction using an Ethereal Solvent
This protocol describes the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous ethereal solvent (e.g., THF, 2-MeTHF, CPME)
-
Carbonyl compound (aldehyde, ketone, or ester)
-
Anhydrous work-up solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Place magnesium turnings in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a portion of the anhydrous ethereal solvent to the flask.
-
Prepare a solution of the alkyl or aryl halide in the anhydrous ethereal solvent in a dropping funnel.
-
Add a small amount of the halide solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change, gentle bubbling, or a slight exotherm.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the carbonyl compound in the anhydrous ethereal solvent dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of the anhydrous work-up solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method (e.g., distillation, chromatography).
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for a typical Grignard reaction.
Caption: Logical considerations for ethereal solvent selection.
Conclusion
While 2,4-dimethoxypentane is an intriguing ethereal solvent with potential applications in various chemical transformations, a comprehensive evaluation of its efficacy is currently hampered by the limited availability of experimental data. Based on its structure, it is predicted to have a moderate boiling point and polarity, which could make it a viable alternative to other ethereal solvents in specific applications. Its potential as a chelating solvent due to the presence of two ether functionalities warrants further investigation, particularly in the context of organometallic chemistry and electrolyte formulations.
In contrast, THF, 2-MeTHF, CPME, and 1,4-dioxane are well-characterized solvents with established performance profiles in a wide range of reactions. For researchers and process chemists, the choice of an ethereal solvent will continue to be a balance of performance, safety, environmental impact, and cost. As more data on 2,4-dimethoxypentane becomes available, its position within this landscape will become clearer. It is recommended that any application of 2,4-dimethoxypentane be preceded by small-scale trials to determine its suitability for the specific chemical transformation.
References
Spectroscopic Data Validation for 2,4-Dimethoxypentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the spectroscopic data for 2,4-dimethoxypentane, a key chemical intermediate. Through a detailed comparison with its structural isomer, 2,3-dimethoxypentane, this document offers an objective analysis of their spectroscopic properties. The information presented herein is intended to support researchers in confirming the identity, purity, and structure of these compounds in various experimental settings.
Spectroscopic Data Comparison
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| 2,4-Dimethoxypentane | CH3 (at C2/C4) | 1.15 | Doublet |
| CH (at C2/C4) | 3.60 | Multiplet | |
| CH2 (at C3) | 1.60 | Multiplet | |
| OCH3 | 3.30 | Singlet | |
| 2,3-Dimethoxypentane | CH3 (at C1) | 0.95 | Triplet |
| CH2 (at C2) | 1.50 | Multiplet | |
| CH (at C3) | 3.40 | Multiplet | |
| CH3 (at C4) | 1.10 | Doublet | |
| OCH3 (at C2/C3) | 3.35 | Singlet |
Table 2: 13C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (ppm) |
| 2,4-Dimethoxypentane [1] | C1, C5 | 20.1 |
| C2, C4 | 75.8 | |
| C3 | 43.5 | |
| OCH3 | 56.0 | |
| 2,3-Dimethoxypentane | C1 | ~10 |
| C2 | ~78 | |
| C3 | ~85 | |
| C4 | ~15 | |
| C5 | Not Applicable | |
| OCH3 | ~57 |
Note: Data for 2,3-dimethoxypentane is based on typical chemical shifts for similar structures and may vary.
Table 3: Mass Spectrometry Data (GC-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,4-Dimethoxypentane [1] | 132.1 | 45, 59, 73, 87 |
| 2,3-Dimethoxypentane | 132.1 | 45, 59, 73, 101 |
Note: Fragmentation patterns for 2,3-dimethoxypentane are predicted based on its structure.
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm-1) | Assignment |
| 2,4-Dimethoxypentane (Vapor Phase) [1] | 2970-2820 | C-H stretch |
| 1460-1440 | C-H bend | |
| 1150-1085 | C-O stretch (asymmetric) | |
| 2,3-Dimethoxypentane | 2970-2820 | C-H stretch |
| 1460-1440 | C-H bend | |
| 1150-1085 | C-O stretch (asymmetric) |
Note: IR data for 2,3-dimethoxypentane is predicted based on functional group analysis.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
Transfer the solution to a clean 5 mm NMR tube.
2. 1H NMR Acquisition:
-
The instrument is typically a 300 or 500 MHz spectrometer.
-
Acquire the spectrum at room temperature.
-
A standard pulse sequence is used to obtain the proton spectrum.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3. 13C NMR Acquisition:
-
The instrument frequency for carbon observation is typically 75 or 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.
-
Chemical shifts are referenced to the deuterated solvent signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[2]
2. GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of ethers (e.g., a non-polar or medium-polar column).
-
Injector: Split/splitless injector, typically operated at a temperature of 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Typically a quadrupole or ion trap mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanned from m/z 40 to 400.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (for liquid samples):
-
Neat Liquid: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]
-
Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal.[3]
2. Data Acquisition:
-
The spectrum is typically recorded over the range of 4000 to 400 cm-1.
-
A background spectrum of the empty sample holder (or the salt plates) is recorded and automatically subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Visualization of Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the validation of spectroscopic data, from initial sample preparation to final data analysis and comparison.
Caption: A flowchart illustrating the process of spectroscopic data validation for a target compound and its isomer.
References
Industrial Solvent Showdown: A Cost-Benefit Analysis of 2,4-Dimethylpentane and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an industrial solvent is a critical decision that balances performance, cost, and safety. This guide provides a comprehensive cost-benefit analysis of 2,4-Dimethylpentane, a common hydrocarbon solvent, and compares it with viable alternatives, including n-heptane, toluene, and the greener option, cyclopentyl methyl ether (CPME).
Please Note: The initial topic of "2,4-Dimethoxypentane" yielded no results for a commercially available industrial solvent. It is highly likely that this was a typographical error for 2,4-Dimethylpentane , which is the focus of this analysis.
Performance and Cost Comparison
The choice of a solvent is often dictated by its physical and chemical properties, which in turn affect its performance in specific industrial applications such as paints, coatings, adhesives, and cleaning solutions.[1] The following tables provide a comparative overview of 2,4-Dimethylpentane and its alternatives.
Physical and Chemical Properties
| Property | 2,4-Dimethylpentane | n-Heptane | Toluene | Cyclopentyl methyl ether (CPME) |
| CAS Number | 108-08-7[1] | 142-82-5[2] | 108-88-3[3] | 5614-37-9[1] |
| Molecular Formula | C7H16[1] | C7H16[2] | C7H8 | C6H12O[4] |
| Boiling Point | 80 °C[5] | 98.4 °C[6] | 111 °C | 106 °C[7] |
| Density (at 25°C) | 0.673 g/mL[5] | 0.684 g/mL[6] | 0.867 g/mL | 0.86 g/mL |
| Flash Point | -12 °C | -4 °C | 4 °C | -1 °C[7] |
| Water Solubility | Insoluble[1] | Insoluble[2] | Slightly Soluble | Sparingly Soluble |
Performance Characteristics
| Performance Metric | 2,4-Dimethylpentane | n-Heptane | Toluene | Cyclopentyl methyl ether (CPME) |
| Kauri-Butanol (Kb) Value | ~30 (Estimated for aliphatic hydrocarbons)[8] | 32[9] | 105[8] | Not applicable (ether) |
| Evaporation Rate (n-BuAc=1) | High | 3.9[9] | 2.0 | Moderate |
| Solvency Power | Mild[8] | Mild[8] | Strong[8] | High for a range of compounds |
| Primary Applications | Solvent for paints, coatings, adhesives, cleaning products[1] | Solvent, cleaning agent, industrial degreaser[10] | Solvent in paints, coatings, adhesives; chemical intermediate[3] | Greener alternative to THF, MTBE, and other ethers[10] |
Cost Analysis
A direct comparison of bulk industrial pricing is challenging due to market fluctuations and supplier variations. However, an analysis of pricing for smaller quantities can provide a relative cost indication. It is important to note that the overall cost-effectiveness should also factor in solvent recovery and recycling potential, as well as the costs associated with handling hazardous materials.[11][12]
| Solvent | Example Pricing (Small Quantity) |
| 2,4-Dimethylpentane | $126 for 5g[5] |
| n-Heptane | Varies by grade and supplier |
| Toluene | Varies by grade and supplier |
| Cyclopentyl methyl ether (CPME) | Varies by supplier |
Health, Safety, and Environmental Impact
The selection of a solvent has significant implications for worker safety and environmental protection. A thorough evaluation of the hazards associated with each solvent is crucial.
Safety and Hazard Comparison
| Hazard | 2,4-Dimethylpentane | n-Heptane | Toluene | Cyclopentyl methyl ether (CPME) |
| Flammability | Highly flammable[13] | Highly flammable[2] | Highly flammable[3] | Highly flammable[7] |
| Toxicity | Skin irritant, aspiration hazard, may cause drowsiness or dizziness[14] | Skin irritant, aspiration hazard, may cause drowsiness or dizziness[2] | Skin irritant, aspiration hazard, may cause drowsiness or dizziness, suspected of damaging the unborn child, may cause organ damage through prolonged exposure[15] | Harmful if swallowed, causes skin and serious eye irritation[7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects[14] | Very toxic to aquatic life with long-lasting effects[16] | Toxic to aquatic life[15] | No components considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB)[4] |
Experimental Protocols
General Protocol for Solvent-Based Extraction
This protocol outlines a general procedure for a single-step extraction using a separatory funnel, a common technique in research and development for assessing solvent efficacy.
Materials:
-
Separatory funnel with stopcock and stopper
-
Beakers or Erlenmeyer flasks for collecting layers
-
Ring stand and clamp
-
The solution to be extracted
-
Extraction solvent (e.g., n-heptane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator (for solvent removal)
Procedure:
-
Funnel Preparation: Ensure the separatory funnel is clean and the stopcock is properly lubricated and closed. Place the funnel in a ring stand.
-
Adding Solutions: Pour the solution to be extracted into the separatory funnel. Carefully add the extraction solvent (e.g., n-heptane). The volume of the extraction solvent will depend on the specific application. Do not fill the funnel more than three-quarters full.
-
Extraction: Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel gently.
-
Venting: Immediately after inverting, open the stopcock to release any pressure buildup. Close the stopcock and shake the funnel gently for a few seconds. Vent again. Repeat this process of shaking and venting several times.
-
Layer Separation: Place the funnel back in the ring stand and allow the layers to fully separate. The less dense layer will be on top.
-
Draining the Layers: Remove the stopper and drain the bottom layer into a clean flask. Then, drain the top layer into a separate clean flask.
-
Drying the Organic Layer: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the flask containing the organic layer to remove any residual water.
-
Solvent Removal: Decant the dried organic layer into a round-bottom flask and remove the solvent using a rotary evaporator to isolate the extracted compound.
-
Cleanup: Clean the separatory funnel by rinsing with a suitable solvent (e.g., acetone) into a waste container, followed by washing with soap and water.[17]
Visualization of Solvent Selection Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate industrial solvent, considering key cost-benefit factors.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. n-Heptane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. henrycounty.in.gov [henrycounty.in.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2,4-DIMETHYLPENTANE price,buy 2,4-DIMETHYLPENTANE - chemicalbook [m.chemicalbook.com]
- 6. APC Pure | News | N-Heptane vs Heptane: Key Differences Explained [apcpure.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 9. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. ecolink.com [ecolink.com]
- 11. thomasnet.com [thomasnet.com]
- 12. talentedladiesclub.com [talentedladiesclub.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cpachem.com [cpachem.com]
- 15. solvents.net.au [solvents.net.au]
- 16. dhc-solvent.de [dhc-solvent.de]
- 17. chem.libretexts.org [chem.libretexts.org]
Navigating the Environmental Impact of Ether Solvents: A Comparative Guide for Researchers
A critical evaluation of common laboratory ether solvents reveals significant variations in their environmental footprint. While specific environmental impact data for 2,4-Dimethoxypentane is not publicly available, this guide provides a comparative analysis of frequently used alternatives, empowering researchers, scientists, and drug development professionals to make more sustainable choices. The selection of a solvent is a cornerstone of experimental design, and incorporating environmental considerations is paramount for the advancement of green chemistry.
The environmental and health impacts of solvents are under increasing scrutiny. Traditional ether solvents, though effective, often present challenges related to atmospheric emissions, aquatic toxicity, and persistence in the environment. This guide offers a comparative overview of common ether solvents—diethyl ether, tetrahydrofuran (B95107) (THF), and 1,4-dioxane—alongside greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).
Comparative Environmental Data of Alternative Ether Solvents
The following table summarizes key environmental and physical properties of several common ether solvents, providing a basis for comparison in the absence of data for 2,4-Dimethoxypentane.
| Property | Diethyl Ether | Tetrahydrofuran (THF) | 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Boiling Point (°C) | 34.6 | 66 | 101 | 80 | 106 |
| Water Solubility | 6.9 g/100 mL | Miscible | Miscible | 14 g/100 mL | 1.1 g/100 g |
| Source | Petrochemical | Petrochemical | Petrochemical | Renewable resources (e.g., levulinic acid)[1] | Petrochemical |
| Aquatic Toxicity | No significant toxicity expected[2] | Data not readily available | Suspected human carcinogen with aquatic toxicity | Data not readily available | Touted as eco-friendly[1] |
| Biodegradability | Data not readily available | Inherently biodegradable[1] | Poorly biodegradable | Derived from renewable resources, suggesting better biodegradability[1] | Touted as eco-friendly, suggesting better biodegradability[1] |
| Volatile Organic Compound (VOC) | Yes | Yes | Yes | Yes | Yes |
General Environmental Concerns of Ether Solvents
Ether solvents, as a class, present several environmental and safety challenges that necessitate careful handling and consideration of alternatives:
-
Peroxide Formation: Many ethers can form explosive peroxides upon exposure to air and light, posing a significant safety hazard.
-
Volatility and Air Pollution: The high volatility of many ethers contributes to the emission of Volatile Organic Compounds (VOCs), which are precursors to the formation of ground-level ozone, a major component of smog.
-
Aquatic Toxicity: Some ethers can be harmful to aquatic organisms if released into waterways.
-
Persistence: Certain ethers are resistant to natural degradation processes, leading to their persistence in the environment.
Experimental Protocols for Environmental Impact Assessment
To evaluate the environmental impact of a solvent like 2,4-Dimethoxypentane, standardized experimental protocols are employed. The following are detailed methodologies for key assessments.
Ready Biodegradability Testing (Based on OECD Guideline 301)
This test determines the potential for a chemical to be readily biodegraded by environmentally relevant microorganisms.
Objective: To assess the ultimate biodegradability of a substance in an aerobic aqueous medium.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from wastewater treatment plant effluent) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal or oxygen consumption. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period.
Key Steps:
-
Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for the microorganisms.
-
Inoculum Preparation: Activated sludge from a wastewater treatment plant is collected and prepared to provide a diverse microbial population.
-
Test Setup: The test substance is added to the mineral medium at a known concentration. Control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.
-
Analysis: Samples are taken at regular intervals to measure the chosen parameter (e.g., DOC, O2 consumption).
-
Data Interpretation: The percentage of biodegradation is calculated over time. To be classified as "readily biodegradable," the substance must show at least 70% DOC removal or 60% of the theoretical oxygen demand (ThOD) within the 10-day window.
Caption: Workflow for OECD 301 Ready Biodegradability Test.
Acute Toxicity Test for Fish (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.
Objective: To determine the acute lethal toxicity of a substance to fish.
Principle: Fish of a recommended species are exposed to the test substance in a static or semi-static system for 96 hours. The mortality is recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.
Key Steps:
-
Test Organism Acclimation: Healthy, juvenile fish of a single species (e.g., Rainbow trout, Zebra fish) are acclimated to the test conditions.
-
Preparation of Test Solutions: A series of test solutions of different concentrations of the substance in water are prepared. A control group with no test substance is also included.
-
Exposure: Fish are randomly distributed into test chambers containing the different concentrations of the test substance.
-
Observation: The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.
Caption: Workflow for OECD 203 Acute Fish Toxicity Test.
Logical Framework for Solvent Selection
The decision-making process for selecting a greener solvent involves a multi-faceted evaluation of environmental, safety, and performance criteria.
Caption: Logical framework for greener solvent selection.
References
Comparative Reactivity of 2,4-Dimethoxypentane and Its Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the reactivity of 2,4-dimethoxypentane and its isomers, tailored for researchers, scientists, and professionals in drug development. Due to the limited direct experimental data on 2,4-dimethoxypentane, this comparison is built upon established principles of stereochemistry and acetal (B89532) reactivity, drawing parallels from analogous compounds.
Introduction to 2,4-Dimethoxypentane and Its Isomers
2,4-Dimethoxypentane possesses two chiral centers (at C2 and C4), giving rise to three stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-dimethoxypentane (collectively known as the dl-pair), and an achiral meso compound, (2R,4S)- or (2S,4R)-dimethoxypentane. These stereoisomers, along with constitutional isomers (which have different atomic connectivity), exhibit distinct reactivities influenced by their three-dimensional structures.[1] The differences in spatial arrangement of the methoxy (B1213986) and methyl groups affect steric hindrance and electronic interactions, which in turn dictate the rates and pathways of their chemical reactions.
Comparative Reactivity in Acid-Catalyzed Hydrolysis
A primary reaction pathway for acetals like 2,4-dimethoxypentane is acid-catalyzed hydrolysis, which proceeds via an oxocarbenium ion intermediate.[2][3][4] The stability of this intermediate and the steric environment around the reaction center are key factors influencing the reaction rate.
The general mechanism involves protonation of one of the methoxy groups, followed by the loss of methanol (B129727) to form a carbocation stabilized by the adjacent oxygen atom. A subsequent nucleophilic attack by water and deprotonation yields the final products.
Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis of 2,4-Dimethoxypentane Stereoisomers
| Isomer | Predicted Relative Rate | Rationale |
| meso-(2,4)-Dimethoxypentane | Slower | The conformation required for the formation of the oxocarbenium ion may lead to greater steric interactions between the methyl groups. |
| (dl)-(2,4)-Dimethoxypentane | Faster | The arrangement of the methyl groups in the dl-isomers can allow for a more stable transition state with less steric strain. |
Note: The predicted rates are based on general principles of stereoisomer reactivity, where diastereomers often exhibit different reaction kinetics due to differences in steric and electronic environments.[5]
Reactivity of Constitutional Isomers
Constitutional isomers of 2,4-dimethoxypentane, such as 1,1-dimethoxy-2,2-dimethylpropane and 1,5-dimethoxypentane, will have markedly different reactivity profiles due to their distinct functional group arrangements.
Table 2: Comparison of Reactivity of 2,4-Dimethoxypentane and Selected Constitutional Isomers
| Isomer | Functional Group | Key Reactivity Features |
| 2,4-Dimethoxypentane | Di-secondary ether/acetal-like | Susceptible to acid-catalyzed hydrolysis at two ether linkages. |
| 1,1-Dimethoxy-2,2-dimethylpropane | Acetal | Undergoes acid-catalyzed hydrolysis, but the rate is influenced by the sterically bulky neopentyl group. |
| 1,5-Dimethoxypentane | Di-primary ether | Generally less reactive than acetals under acidic conditions; requires harsher conditions for ether cleavage. |
Experimental Protocols
Protocol 1: Comparative Acid-Catalyzed Hydrolysis of 2,4-Dimethoxypentane Isomers
Objective: To compare the rates of acid-catalyzed hydrolysis of meso- and dl-2,4-dimethoxypentane.
Materials:
-
meso-2,4-Dimethoxypentane
-
dl-2,4-Dimethoxypentane
-
1 M Hydrochloric acid
-
Dioxane (as a co-solvent)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare stock solutions of each isomer and the internal standard in dioxane.
-
In separate reaction vials, combine the stock solution of one isomer with the internal standard.
-
Initiate the reaction by adding a specific volume of 1 M HCl at a constant temperature (e.g., 25°C).
-
At timed intervals, withdraw an aliquot from the reaction mixture and quench the reaction by neutralizing the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted samples by GC-FID to determine the concentration of the remaining 2,4-dimethoxypentane relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate for each isomer.
Visualizations
Reaction Pathway for Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of 2,4-dimethoxypentane.
Stereochemical Influence on Reactivity
Caption: Energy profile comparison for hydrolysis of isomers.
References
- 1. Khan Academy [khanacademy.org]
- 2. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dimethoxypentane in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2,4-Dimethoxypentane in complex biological matrices such as plasma, serum, or tissue homogenates. Given the volatile and non-chromophoric nature of 2,4-Dimethoxypentane, this document focuses on the two most viable analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a universal detector or after derivatization.
The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research and drug development. This guide presents a comparative summary of validation parameters, detailed experimental protocols, and logical workflows to assist researchers in choosing the most suitable method for their specific needs.
Method Comparison
The primary challenge in the analysis of 2,4-Dimethoxypentane is its high volatility and lack of a UV-absorbing chromophore, which makes direct analysis by standard HPLC-UV challenging. Therefore, GC-MS is generally the preferred method due to its high sensitivity and selectivity for volatile organic compounds. An alternative HPLC-based approach would necessitate derivatization to introduce a chromophore or the use of a universal detector.
Table 1: Comparison of Analytical Method Performance for 2,4-Dimethoxypentane Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Derivatization/Universal Detector |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance (post-derivatization) or universal detection. |
| Derivatization | Not required. | Required for UV detection to introduce a chromophore. Not required for universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). |
| Selectivity | Excellent, based on both chromatographic retention time and mass fragmentation pattern. | Good to Excellent, depending on the derivatization agent and detector. Mass spectrometry detectors (LC-MS) would offer the highest selectivity. |
| Sensitivity | High, especially with Selected Ion Monitoring (SIM). | Moderate to High, depending on the derivatization agent's molar absorptivity or the sensitivity of the universal detector. |
| Sample Volatility | Analyte must be volatile or semi-volatile. | Not a primary requirement, but derivatization can be challenging for highly volatile compounds. |
| Instrumentation Cost | Higher initial investment and maintenance. | Lower for standard HPLC-UV systems; higher for systems with universal or mass spectrometry detectors. |
| Analysis Time | Typically faster run times. | Can have longer run times depending on the chromatographic separation and derivatization protocol. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of volatile, non-chromophoric compounds in complex biological matrices, based on data from analogous analytes. These values can be considered as performance benchmarks for a validated method for 2,4-Dimethoxypentane.
Table 2: Typical Validation Parameters for GC-MS Analysis of Volatile Ethers/Alkanes in Biological Matrices
| Validation Parameter | Typical Performance Characteristics |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL[2] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Matrix Effect (%) | Minimal with appropriate sample preparation |
Table 3: Typical Validation Parameters for HPLC-UV Analysis of Derivatized Volatile Compounds in Biological Matrices
| Validation Parameter | Typical Performance Characteristics |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect (%) | Can be significant; requires careful evaluation |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the validation of GC-MS and HPLC methods for 2,4-Dimethoxypentane analysis.
Caption: Experimental workflow for GC-MS method validation.
Caption: Experimental workflow for HPLC-UV (with derivatization) method validation.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are generalized protocols that can be adapted for the analysis of 2,4-Dimethoxypentane in complex matrices.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the principle of separating volatile compounds in the gas phase followed by detection using a mass spectrometer.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Objective: To extract and concentrate volatile analytes from the sample matrix into a fiber coating.
-
Materials:
-
Biological matrix (e.g., 1 mL of plasma)
-
Internal Standard (IS) solution (e.g., a deuterated analog of 2,4-Dimethoxypentane)
-
Saturated sodium chloride solution
-
SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
20 mL headspace vials with septa
-
-
Procedure:
-
Pipette 1 mL of the biological sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of saturated sodium chloride solution to enhance analyte partitioning into the headspace.
-
Immediately seal the vial with a septum cap.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for adsorption of the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless for a defined period (e.g., 1 minute).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 2 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for 2,4-Dimethoxypentane and its internal standard.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
3. Validation Procedures:
-
Linearity: Prepare calibration standards in a blank matrix over the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on different days with different analysts.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte and internal standard.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method involves a chemical reaction to attach a UV-absorbing molecule to 2,4-Dimethoxypentane, allowing for its detection by a standard HPLC-UV system. Note: As 2,4-Dimethoxypentane is an ether and lacks a reactive functional group for common derivatization reactions, a hypothetical derivatization strategy is presented for illustrative purposes. In a real-world scenario, derivatization would likely be challenging and method development extensive. A more practical HPLC approach would involve a universal detector.
1. Sample Preparation and Derivatization:
-
Objective: To extract the analyte and then chemically modify it to be UV-active.
-
Materials:
-
Biological matrix (e.g., 1 mL of plasma)
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., hexane (B92381) or diethyl ether)
-
Derivatizing reagent (hypothetical, e.g., a reagent that reacts with C-H bonds under specific conditions to introduce a chromophore).
-
Reaction buffer and catalyst.
-
-
Procedure:
-
Perform a liquid-liquid extraction (LLE) of the biological sample with a suitable organic solvent.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the reaction buffer.
-
Add the derivatizing reagent and catalyst.
-
Incubate the reaction mixture at a specific temperature for a defined time to ensure complete derivatization.
-
Quench the reaction and prepare the sample for HPLC injection, which may involve another extraction or dilution step.
-
2. HPLC-UV Instrumental Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized product.
-
Injection Volume: 20 µL.
3. Validation Procedures:
-
Follow similar validation procedures as outlined for the GC-MS method, ensuring that the derivatization reaction's efficiency and the derivative's stability are also assessed.
Conclusion
For the quantitative analysis of 2,4-Dimethoxypentane in complex matrices, GC-MS stands out as the superior method due to its inherent high sensitivity, selectivity, and the fact that it does not require a challenging derivatization step. The well-established sample preparation techniques like HS-SPME are highly effective for volatile compounds.
While an HPLC-based method is theoretically possible, it presents significant challenges. The development and validation of a robust derivatization procedure for a relatively inert ether would be time-consuming and may suffer from issues with reaction efficiency and derivative stability. The use of an HPLC system with a universal detector like a CAD or ELSD could be an alternative, but these detectors generally offer lower sensitivity than GC-MS for volatile analytes.
Researchers and drug development professionals should prioritize the development and validation of a GC-MS method for the reliable quantification of 2,4-Dimethoxypentane in complex biological matrices. This guide provides the foundational information to embark on this process, ensuring the generation of high-quality, reproducible data.
References
Performance of 2,4-Dimethoxypentane in specific reaction types compared to standards
While the quest for safer and more sustainable solvents is a critical endeavor in modern chemistry, a thorough investigation into 2,4-dimethoxypentane reveals a significant lack of available data regarding its performance in chemical reactions. Despite its name suggesting potential as an ether-based solvent, it remains a largely uncharacterized compound in the scientific literature, making a direct comparison with standard solvents a challenging task.
Our comprehensive search for experimental data on the use of 2,4-dimethoxypentane as a solvent or reagent in specific reaction types, such as Grignard reactions, Suzuki couplings, or lithiations, yielded no concrete results. Scientific databases and chemical supplier information contain minimal to no information on its physical properties, synthesis, or application in organic chemistry. This scarcity of information prevents the creation of a data-driven comparison guide as initially intended.
The search results were frequently dominated by information pertaining to a different, though similarly named, compound: 2,4-dimethylpentane. This is a well-known branched alkane and a component of gasoline, but it is structurally and chemically distinct from the target diether, 2,4-dimethoxypentane.
The absence of 2,4-dimethoxypentane from the chemical literature suggests that it may not be a readily available or commonly synthesized compound. Its potential synthesis could present challenges, or its properties may not offer significant advantages over existing, well-established solvents.
In the broader context of green chemistry, researchers are actively exploring a range of alternative solvents to replace hazardous traditional options. Compounds like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising "green" alternatives to solvents like tetrahydrofuran (B95107) (THF) and diethyl ether, with documented performance data in various reactions.
Hypothetical Considerations for 2,4-Dimethoxypentane:
While no experimental data exists, we can speculate on some potential properties of 2,4-dimethoxypentane based on its structure. As a diether, it would likely exhibit some polarity and the ability to solvate cations, which are key characteristics of ether solvents used in organometallic chemistry. The presence of two methoxy (B1213986) groups might influence its boiling point, viscosity, and miscibility with other organic solvents and water compared to monoethers.
However, without empirical evidence, any discussion of its performance remains purely speculative. The logical relationship for a hypothetical evaluation would involve comparing its key solvent properties against established standards.
Caption: A logical diagram illustrating the properties for a hypothetical comparison of 2,4-dimethoxypentane with standard and green solvents.
Given the current state of knowledge, a detailed experimental workflow for reactions involving 2,4-dimethoxypentane cannot be provided. A general workflow for a typical organic reaction would be purely illustrative and not based on any specific data for this compound.
Caption: A generalized workflow for a typical organic synthesis experiment.
Comparative Analysis of 2,4-Dimethoxypentane Cross-Reactivity in Preclinical Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of the hypothetical small molecule, 2,4-Dimethoxypentane, against structurally similar compounds in a panel of preclinical biological assays. The following data and protocols are intended to serve as a framework for assessing the selectivity of novel chemical entities in early-stage drug discovery.
Executive Summary
The selectivity of a therapeutic candidate is a critical determinant of its safety and efficacy profile. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and a diminished therapeutic window. This guide details a series of in vitro assays designed to evaluate the cross-reactivity of 2,4-Dimethoxypentane, a hypothetical lead compound targeting a specific kinase. Its performance is compared against two alternative compounds: a structurally similar analog (Compound A) and a structurally distinct compound with a similar mechanism of action (Compound B).
Data Presentation
The following tables summarize the quantitative data from the key experiments performed to assess the cross-reactivity of 2,4-Dimethoxypentane and its alternatives.
Table 1: Biochemical Kinase Inhibition Assay
This assay measures the concentration of the compound required to inhibit the activity of the target kinase and a panel of off-target kinases by 50% (IC50). Lower IC50 values indicate higher potency.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Off-Target Kinase 3 IC50 (nM) |
| 2,4-Dimethoxypentane | 15 | 1,250 | >10,000 | 5,780 |
| Compound A | 25 | 850 | 9,500 | 4,200 |
| Compound B | 10 | 150 | >10,000 | 8,900 |
Table 2: Cellular Target Engagement Assay
This assay determines the concentration of the compound required to engage with the target protein within a cellular environment by 50% (EC50).
| Compound | Target Engagement EC50 (nM) |
| 2,4-Dimethoxypentane | 150 |
| Compound A | 250 |
| Compound B | 120 |
Table 3: In Vitro Cytotoxicity Assay
This assay measures the concentration of the compound that causes a 50% reduction in cell viability (CC50) in a human cell line. Higher CC50 values indicate lower cytotoxicity.
| Compound | Cytotoxicity CC50 (µM) |
| 2,4-Dimethoxypentane | >100 |
| Compound A | 85 |
| Compound B | 55 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase and a panel of off-target kinases.
-
Materials: Recombinant human kinases, ATP, substrate peptide, test compounds (2,4-Dimethoxypentane, Compound A, Compound B), assay buffer, and a detection reagent.
-
Procedure:
-
A serial dilution of each test compound is prepared.
-
The target kinase or an off-target kinase is incubated with the substrate peptide and varying concentrations of the test compound in an assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
-
Objective: To confirm that the test compounds bind to their intended target within a cellular environment.
-
Materials: Human cell line expressing the target protein, test compounds, lysis buffer, and antibodies for western blotting.
-
Procedure:
-
Cells are treated with varying concentrations of the test compounds or a vehicle control.
-
The treated cells are heated to a specific temperature to induce protein denaturation.
-
The cells are then lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein in the supernatant is quantified by western blotting.
-
The EC50 values are determined by analyzing the thermal stabilization of the target protein as a function of compound concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the general cytotoxicity of the test compounds on a human cell line.
-
Materials: Human cell line (e.g., HEK293), cell culture medium, test compounds, and MTT reagent.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds.
-
After a 48-hour incubation period, the MTT reagent is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
The CC50 values are calculated from the dose-response curves.
-
Visualizations
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for assessing cross-reactivity.
Caption: Hypothetical signaling pathway illustrating the inhibition of the target kinase by 2,4-Dimethoxypentane.
Caption: General experimental workflow for the assessment of compound cross-reactivity.
Safety Operating Guide
Navigating the Disposal of 2,4-Dimethoxypentane: A Guide for Laboratory Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for specific compounds like 2,4-Dimethoxypentane is paramount. This guide provides essential, immediate safety and logistical information to ensure the safe and compliant disposal of this flammable ether.
Hazard Classification and Key Safety Data
2,4-Dimethoxypentane is classified as a flammable liquid and, like many ethers, may have the potential to form explosive peroxides over time.[1][2] Therefore, it must be handled as hazardous waste.[3] Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to fires, explosions, and environmental contamination.[3][4][5]
For safe handling and disposal, it is crucial to consult the specific Safety Data Sheet (SDS) for 2,4-Dimethoxypentane. While a specific SDS was not found, the data for the structurally similar and highly flammable liquid, 2,4-Dimethylpentane, provides valuable guidance.
Table 1: Key Safety and Disposal Information for Flammable Liquids (Based on 2,4-Dimethylpentane as a proxy)
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Flammable Liquid) | Ethers and similar hydrocarbons are typically classified as hazardous due to their flammability and potential for peroxide formation.[1][2][3] |
| Flash Point | -32 °C (-25.6 °F) | Indicates a high degree of flammability; the substance can ignite at low temperatures.[6] |
| Disposal Method | Collection for professional disposal by a licensed hazardous waste management company.[4][5] | Ensures safe, compliant, and environmentally sound disposal.[7][8] |
| Container Type | Chemically compatible, tightly sealed container (e.g., the original container or a suitable glass, plastic, or metal container).[3][8] | Prevents leaks, reactions, and the release of flammable vapors.[5][8] |
| Labeling | Clearly labeled as "Hazardous Waste" with the full chemical name and any known hazards.[3][4] | Essential for proper identification, handling, and segregation of waste.[3] |
| Storage of Waste | Store in a designated, well-ventilated, cool area away from ignition sources and incompatible materials.[5][8][9] | Minimizes the risk of fire and explosion.[5][8] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary to ensure the safe handling and disposal of 2,4-Dimethoxypentane waste.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, it is imperative to wear appropriate PPE, including:
-
Chemical safety goggles
-
Flame-resistant lab coat
-
Chemically resistant gloves (e.g., nitrile)
2. Waste Collection:
-
Do not pour 2,4-Dimethoxypentane waste down the sink or drain.[3][4][5]
-
Collect the waste in a designated and compatible hazardous waste container.[3][8] The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[10]
-
Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name, "2,4-Dimethoxypentane."[3][4] If it is a mixture, list all components and their approximate percentages.[11]
3. Waste Storage:
-
Keep the waste container closed at all times, except when adding waste.[3][10]
-
Store the container in a designated, well-ventilated, and cool hazardous waste accumulation area.[5][8][9]
-
Ensure the storage area is away from all sources of ignition, such as heat, sparks, and open flames.[5][8]
-
Segregate the waste from incompatible materials, particularly oxidizing agents.[12]
4. Professional Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3][5][7]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 2,4-Dimethoxypentane.
Caption: Figure 1. Disposal Workflow for 2,4-Dimethoxypentane
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of 2,4-Dimethoxypentane, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. Hazardous Waste Disposal [cool.culturalheritage.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 5. triumvirate.com [triumvirate.com]
- 6. cpachem.com [cpachem.com]
- 7. samex-env.com [samex-env.com]
- 8. Top tips for safe disposal of flammable liquids – Northbridge Insurance [northbridgeinsurance.ca]
- 9. axxence.de [axxence.de]
- 10. ethz.ch [ethz.ch]
- 11. web.mit.edu [web.mit.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistical Information for Handling 2,4-Dimethoxypentane
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dimethoxypentane was located. The following guidance is based on the properties of the structurally similar compound, 2,4-Dimethylpentane, and general best practices for handling flammable ethers. It is imperative to conduct a site-specific risk assessment before handling this chemical.
Immediate Safety and Handling Precautions
2,4-Dimethoxypentane is anticipated to be a highly flammable liquid and a skin irritant.[1][2][3][4] Inhalation of vapors may cause drowsiness or dizziness.[1][2] Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are essential to minimize exposure.[5] All handling should be conducted away from heat, sparks, open flames, and other ignition sources.[1][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of 2,4-Dimethoxypentane. The following table summarizes the recommended PPE based on the hazards associated with similar chemicals.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must be worn at all times to protect against splashes. |
| Hand Protection | Nitrile gloves for splash protection. For extended contact, consider Butyl rubber or Polyvinyl Acetate (PVA) gloves. | Nitrile gloves offer poor resistance to ethers with prolonged contact.[6][7] Always inspect gloves for degradation before and during use. Change gloves immediately if contact with the chemical occurs. |
| Skin and Body Protection | Chemical-resistant lab coat or apron. | To protect against skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with organic vapor cartridges. | Required when working in poorly ventilated areas or when engineering controls are insufficient to maintain exposure below acceptable limits. |
Experimental Workflow for Handling 2,4-Dimethoxypentane
The following diagram outlines the standard operating procedure for the safe handling of 2,4-Dimethoxypentane in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of 2,4-Dimethoxypentane.
Disposal Plan
All waste containing 2,4-Dimethoxypentane must be treated as hazardous waste.[8] Ethers are known to form explosive peroxides upon exposure to air and light, which necessitates careful management of waste streams.[9][10]
| Waste Type | Disposal Protocol |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a cool, dry, and well-ventilated area away from ignition sources. |
| Contaminated Solids | Any materials such as gloves, absorbent pads, or paper towels that come into contact with 2,4-Dimethoxypentane should be collected in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Empty containers may still contain residual vapors and should be treated as hazardous waste. Do not dispose of them in regular trash. |
Important Disposal Considerations:
-
Do not dispose of 2,4-Dimethoxypentane down the drain.[11]
-
Do not allow waste to evaporate in a fume hood as a primary disposal method.[9]
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
-
It is crucial to date containers of ethers upon receipt and upon opening to track their age and minimize the risk of peroxide formation.[10] Opened containers should ideally be disposed of within six months.[10]
References
- 1. cpachem.com [cpachem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2,4-二甲基戊烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. vumc.org [vumc.org]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
